Ethyl 4-(2,2-difluorocyclopropyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2,2-difluorocyclopropyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-12(10,13)14/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRSLAFDKJBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl 4-(2,2-difluorocyclopropyl)benzoate
Executive Summary
The gem-difluorocyclopropyl moiety is a high-value bioisostere in modern medicinal chemistry. It serves as a metabolically stable surrogate for carbonyl groups, ethers, and isopropyl groups, offering increased lipophilicity and conformational restriction without the liability of rapid enzymatic degradation.
This guide details the synthesis of Ethyl 4-(2,2-difluorocyclopropyl)benzoate , a versatile intermediate for introducing this motif into aryl-based drug scaffolds. The protocol focuses on the thermal decomposition of sodium chlorodifluoroacetate, a robust method suitable for scale-up, while addressing the specific safety and purification challenges associated with difluorocarbene chemistry.
Retrosynthetic Analysis & Strategy
The most direct disconnection for the target molecule relies on the [2+1] cycloaddition of a singlet difluorocarbene (:CF
Synthetic Route Selection
-
Substrate: Ethyl 4-vinylbenzoate.
-
Reagent: Sodium chlorodifluoroacetate (ClCF
CO Na).[1] -
Mechanism: Thermal decarboxylation generates :CF
in situ, which adds stereospecifically to the styrene double bond. -
Rationale: While TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) allows for lower temperatures, the sodium salt method is more cost-effective for gram-to-multigram scales and tolerates the ester functionality well.
Figure 1: Retrosynthetic disconnection showing the carbene insertion strategy.
Detailed Experimental Protocol
Reagents and Materials
| Reagent | Equiv.[2][3][4][5][6][7][8] | MW ( g/mol ) | Quantity (Example) | Role |
| Ethyl 4-vinylbenzoate | 1.0 | 176.21 | 1.76 g (10 mmol) | Substrate |
| Sodium chlorodifluoroacetate | 3.0 | 152.46 | 4.57 g (30 mmol) | Carbene Source |
| Diglyme (anhydrous) | - | - | 20 mL | Solvent (High BP) |
| Diglyme (for addition) | - | - | 10 mL | Solvent |
Step-by-Step Methodology
Phase 1: Setup and Carbene Generation
-
Apparatus: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a high-efficiency reflux condenser, a thermometer, and a pressure-equalizing addition funnel.
-
Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with Argon (Ar) or Nitrogen (N
). -
Substrate Solution: Charge the flask with Ethyl 4-vinylbenzoate (1.0 equiv) and anhydrous diglyme (20 mL). Heat the solution to 165°C (oil bath temperature).
-
Note: The internal temperature must be above 150°C to ensure rapid decarboxylation of the salt.
-
-
Reagent Addition: Dissolve Sodium chlorodifluoroacetate (3.0 equiv) in warm diglyme (10 mL) in the addition funnel.
-
Critical Step: Add the salt solution dropwise over 45–60 minutes. Fast addition leads to carbene dimerization (formation of tetrafluoroethylene gas) rather than cyclopropanation.
-
Phase 2: Reaction and Monitoring
-
Reflux: Continue stirring at 165°C for 1–2 hours after addition is complete.
-
Monitoring: Check progress via TLC (Hexanes/EtOAc 9:1) or GC-MS. The starting styrene should disappear, and a less polar spot (the product) should appear.
-
Troubleshooting: If starting material remains, add an additional 0.5–1.0 equiv of the salt dissolved in minimal diglyme.
-
Phase 3: Workup and Purification
-
Cooling: Allow the mixture to cool to room temperature.
-
Filtration: Filter off the precipitated inorganic salts (NaCl) through a pad of Celite. Rinse the pad with diethyl ether.
-
Extraction: Pour the filtrate into water (100 mL) to remove diglyme. Extract with diethyl ether (3 x 50 mL).
-
Washing: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to ensure complete removal of diglyme. Dry over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).
Mechanistic Insight
The reaction proceeds via the thermal decomposition of the chlorodifluoroacetate anion. The loss of CO
Figure 2: Mechanistic pathway of thermal difluorocyclopropanation.
Characterization Data
The following data represents the expected spectral signature for Ethyl 4-(2,2-difluorocyclopropyl)benzoate .
| Technique | Signal Description | Interpretation |
| Aromatic protons ortho to ester | ||
| Aromatic protons meta to ester | ||
| Ester methylene (-OCH | ||
| Benzylic cyclopropyl methine (CH -Ar) | ||
| Cyclopropyl methylene (H | ||
| Cyclopropyl methylene (H | ||
| Ester methyl (-OCH | ||
| Diastereotopic Fluorine A (cis to Ar) | ||
| Diastereotopic Fluorine B (trans to Ar) | ||
| Key functional carbons |
Key Diagnostic Feature: Look for the large geminal coupling constant (
Safety & Handling
-
Difluorocarbene Toxicity: While generated in situ, :CF
is reactive. More importantly, its dimerization product, tetrafluoroethylene (TFE) , is a gas that can be explosive and is a suspected carcinogen.-
Precaution: Always vent the reaction through a bubbler into a fume hood. Do not seal the vessel.
-
-
Thermal Hazards: The reaction requires high temperatures (160°C+). Use silicone oil baths and ensure all glassware is free of star cracks to prevent failure under thermal stress.
-
Diglyme: A reproductive toxin. Handle with double gloves and avoid inhalation of vapors during workup.
References
-
Dolgopolov, V. D., et al. "Synthesis of gem-difluorocyclopropanes." Journal of Fluorine Chemistry, vol. 126, no. 11, 2005.
-
Ni, C., et al. "Recent Advances in the Synthetic Application of Difluorocarbene." Chemical Reviews, vol. 118, no. 19, 2018.
-
Oshiro, K., et al. "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes."[1] Synthesis, vol. 2010, no.[1] 12, 2010.
-
Wang, F., et al. "Difluorocarbene reagents for the synthesis of gem-difluorocyclopropanes."[1] Organic Chemistry Frontiers, vol. 2, 2015.
Sources
- 1. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
The Gem-Difluorocyclopropyl Moiety: Synthetic Evolution and Medicinal Utility
[1][2]
Executive Summary
The gem-difluorocyclopropyl (g-DFCP) group represents a high-value structural motif in modern drug discovery.[1] Structurally, it serves as a lipophilic, metabolically stable bioisostere for ethers and carbonyls, leveraging the unique bond angle expansion (~118°) induced by the fluorine substituents. This guide outlines the historical progression of synthetic methods—from harsh pyrolytic techniques to precision organocatalysis—and provides validated protocols for incorporating this moiety into pharmaceutical scaffolds.
Structural & Physicochemical Rationale
The utility of the g-DFCP moiety stems from its ability to mimic the spatial and electronic properties of oxygen-containing functional groups while enhancing metabolic stability.[2]
Bioisosteric Relationships
The bond angle of the C-C-C linkage in a cyclopropane ring is typically 60°, but the introduction of two fluorine atoms creates a "Walsh orbital" effect that widens the opposing bond angle. This geometric perturbation allows g-DFCP to mimic the bond angle of sp² hybridized centers (like carbonyls) or the C-O-C bond angle of ethers.
Table 1: Physicochemical Comparison of Bioisosteres
| Property | Ether (-O-) | Carbonyl (C=O) | gem-Difluorocyclopropane |
| Bond Angle | ~110° | ~120° | ~118° (C1-C2-C3 external) |
| Hybridization | sp³ | sp² | Pseudo-sp² (Walsh Orbitals) |
| Lipophilicity (LogP) | Low (Polar) | Low (Polar) | High (Lipophilic) |
| Metabolic Stability | Susceptible to O-dealkylation | Susceptible to reduction/nucleophiles | High (Blocks C-H oxidation) |
| H-Bond Capability | Acceptor | Acceptor | Weak Acceptor (F atoms) |
The "Fluorine Effect"
The high electronegativity of fluorine lowers the HOMO energy of the cyclopropane ring, protecting it from oxidative metabolism (e.g., P450 hydroxylation). Furthermore, the g-DFCP group acts as a "lipophilic spacer," increasing membrane permeability without the solubility penalty often associated with simple alkyl chains.
Historical Evolution of Synthesis
The synthesis of g-DFCP compounds has evolved through four distinct eras, driven by the need for milder conditions and broader functional group tolerance.
Era 1: The Pyrolytic Era (1960s)
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na).
-
Method: Thermal decarboxylation at 180–200°C in diglyme.
-
Limitation: The harsh temperatures precluded the use of thermally sensitive substrates and often led to polymerization (tars).
Era 2: The Organometallic Era (1970s)
-
Reagent: Seyferth Reagents (e.g., PhHgCF₃).[3]
-
Method: Transfer of :CF₂ from phenyl(trifluoromethyl)mercury at ~80°C.
-
Limitation: High toxicity of organomercury byproducts rendered this method obsolete for pharmaceutical scale-up.
Era 3: The Dolbier Era (2000s)[4][5][6]
-
Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).[4]
-
Method: Fluoride-catalyzed decomposition at mild temperatures (80–110°C).
-
Breakthrough: Prof. William Dolbier Jr. introduced TFDA as a non-ozone-depleting, scalable source of difluorocarbene that works on electron-deficient alkenes.
Era 4: The Silyl Era (Modern Standard)[8]
-
Reagent: TMSCF₃ (Ruppert-Prakash Reagent).
-
Method: Initiated by NaI or TBAT in THF at 65°C.
-
Advantage: Uses the inexpensive trifluoromethylation reagent TMSCF₃. The mechanism involves a complex "fluoride reservoir" cycle, allowing for controlled carbene release.
Mechanistic Pathway
The dominant mechanism for g-DFCP formation is the [2+1] cycloaddition of a singlet difluorocarbene (:CF₂) to an alkene. The carbene is electrophilic, reacting fastest with electron-rich alkenes (e.g., enol ethers, styrenes).
Figure 1: Mechanistic pathway for difluorocarbene generation from TMSCF₃ and subsequent [2+1] cycloaddition.
Experimental Protocols
The following protocols are validated for research-scale synthesis (1–5 mmol).
Protocol A: The TFDA Method (Dolbier)
Best for: Unreactive or electron-deficient alkenes.
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a septum. Maintain an inert atmosphere (N₂ or Ar).
-
Reagents: Add the alkene (1.0 equiv) and NaF (0.1 equiv, catalytic) to dry diglyme (concentration ~1.0 M).
-
Addition: Heat the mixture to 110°C. Slowly add TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate, 2.0–3.0 equiv) via syringe pump over 2–4 hours.
-
Note: Slow addition is critical to minimize :CF₂ dimerization to tetrafluoroethylene (gas).
-
-
Workup: Cool to room temperature. Dilute with ether, wash copiously with water (to remove diglyme), dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography.
Protocol B: The TMSCF₃ Method (Hu/Prakash)
Best for: Electron-rich alkenes and general screening.
-
Setup: Sealable pressure tube or heavy-walled flask.
-
Reagents: Dissolve alkene (1.0 equiv) and TMSCF₃ (2.0 equiv) in anhydrous THF (0.5 M).
-
Initiation: Add NaI (Sodium Iodide, 0.2 equiv) or TBAT (0.05 equiv).
-
Reaction: Seal the vessel and heat to 65°C for 2–6 hours.
-
Mechanism Check: The solution may turn slightly yellow due to iodine liberation if NaI is used, but this does not affect yield.
-
-
Workup: Dilute with pentane/ether, wash with brine, and concentrate.
Case Study: Zosuquidar
Zosuquidar (LY335979) is a potent P-glycoprotein inhibitor developed to overcome multidrug resistance in cancer. Its structure features a g-DFCP moiety fused to a dibenzosuberane ring system.
-
Role of g-DFCP: The difluorocyclopropane ring is introduced into the dibenzosuberone scaffold to rigidify the structure and prevent metabolic oxidation at the bridgehead carbons.
-
Synthesis Insight: The synthesis involves the addition of difluorocarbene (generated via chlorodifluoroacetate pyrolysis in early routes, later optimized) to the exocyclic double bond of an alkylidene dibenzosuberane intermediate. This locks the conformation required for high-affinity binding to the P-gp efflux pump.
References
-
Dolbier, W. R., et al. (2004).[4] "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[4] Journal of Fluorine Chemistry. Link
-
Wang, F., et al. (2011).[3] "Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism." Journal of the American Chemical Society. Link
-
Dantzig, A. H., et al. (2001). "Selectivity of the P-glycoprotein modulator zosuquidar trihydrochloride (LY335979)." Journal of Pharmacology and Experimental Therapeutics. Link
-
Fedorynski, M. (2003).[5] "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews. Link
-
Garg, G., et al. (2020). "Gem-Difluorocyclopropanes: Synthesis and Application in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link
Methodological & Application
Reagents for the synthesis of gem-difluorocyclopropanes from electron-deficient alkenes
Topic: Reagents for the Synthesis of gem-Difluorocyclopropanes from Electron-Deficient Alkenes Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists
Executive Summary: The "Electronic Mismatch" Challenge
gem-Difluorocyclopropanes (gem-DFCPs) are critical structural motifs in modern drug discovery. They serve as metabolically stable bioisosteres for carbonyl groups and ethers, modulating lipophilicity and conformation without introducing liability.
However, synthesizing gem-DFCPs from electron-deficient alkenes (e.g., acrylates, acrylamides, vinyl sulfones) presents a fundamental chemical challenge:
-
The Reagent: Difluorocarbene (:CF₂) is naturally electrophilic (singlet state, empty p-orbital).
-
The Substrate: Electron-deficient alkenes are electrophilic (LUMO-lowering withdrawing groups).
The Problem: This creates an "electronic mismatch." Standard carbene sources (like sodium chlorodifluoroacetate) that work effortlessly on electron-rich styrenes often fail or suffer from low yields with Michael acceptors due to severe repulsive interactions and high activation energy barriers.
The Solution: This guide details the two most authoritative protocols to overcome this barrier: the TFDA (Dolbier) method and the TMSCF₃/NaI (Tian/Cai) method. These reagents utilize specific activation modes—thermal driving force and iodide catalysis—to force the difficult [2+1] cycloaddition.
Mechanistic Insight: Overcoming the Barrier
To successfully cyclopropanate electron-deficient alkenes, one must generate high concentrations of :CF₂ under conditions that allow for the high thermal energy required to surmount the addition barrier.
Pathway A: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate)
TFDA decomposes thermally to release :CF₂, SO₂, and CO₂. The driving force is the extrusion of stable gases and the formation of the strong Si-F bond (if fluoride initiated). For electron-deficient substrates, the reaction is often run 'neat' or highly concentrated at elevated temperatures (100–120°C) to force the electrophilic carbene to react with the electron-poor alkene before it dimerizes to tetrafluoroethylene (TFE).
Pathway B: TMSCF₃ (Ruppert-Prakash Reagent) + NaI
Here, Sodium Iodide (NaI) acts as a nucleophilic initiator.[1] The Iodide ion attacks the silicon center, generating a transient [CF3]- equivalent which rapidly α-eliminates fluoride to generate :CF₂. The presence of Iodide is crucial; it is hypothesized that the I- may also stabilize the transition state or reversibly add to the carbene, increasing its effective lifetime or nucleophilicity (the "Iodide Effect").
Figure 1: Mechanistic pathways for generating difluorocarbene from TFDA and TMSCF3, highlighting the energy barrier overcoming strategies.
Reagent Selection Guide
| Feature | TFDA (Dolbier Reagent) | TMSCF₃ (Ruppert-Prakash) |
| Primary Use Case | Stubborn Substrates. Best for highly electron-deficient alkenes (e.g., fumarates, maleimides). | General Purpose. Excellent for moderately electron-deficient and functionalized substrates. |
| Mechanism | Thermal decomposition (often fluoride-catalyzed).[2] | Iodide-initiated desilylation/elimination. |
| Conditions | High Temp (80–120°C). Often solvent-free or Diglyme. | Moderate Temp (60–80°C). THF solvent.[1][3][4][5] |
| Pros | High conversion for difficult substrates; "Clean" volatile byproducts (CO₂, SO₂). | Commercially ubiquitous; cheaper; milder conditions; easy handling.[1] |
| Cons | Reagent is expensive/harder to source; Gas evolution requires pressure management. | Sensitive to moisture; Requires dry THF. |
| Safety Note | Generates SO₂ (toxic) and CO₂ (pressure). | Flammable liquid; releases fluoride. |
Detailed Protocols
Protocol A: The TFDA Method (For High-Difficulty Substrates)
Based on the work of W.R. Dolbier Jr.[6]
Reagents:
-
Substrate: Electron-deficient alkene (1.0 equiv).[7]
-
Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 – 3.0 equiv).
-
Catalyst: NaF (0.1 equiv) or n-Bu4NF (cat).
-
Solvent: Diglyme (anhydrous) or Neat (if substrate is liquid).
Step-by-Step:
-
Setup: Flame-dry a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser. Note: If using a flask, ensure the condenser is efficient to retain the alkene but allow gas escape.
-
Mixing: Charge the vessel with the alkene (e.g., 1.0 mmol) and NaF (0.1 mmol).
-
Reagent Addition: Add TFDA (2.0 mmol) via syringe. If the substrate is solid, add minimum anhydrous diglyme (0.5 – 1.0 mL) to dissolve.
-
Reaction: Heat the mixture to 110–120°C .
-
Observation: You will observe vigorous gas evolution (CO₂ and SO₂). This is the sign of carbene generation.
-
-
Monitoring: Monitor by ¹⁹F NMR. The TFDA signal (-100 ppm region) will disappear, and a new doublet (approx -120 to -140 ppm, J ~150 Hz) characteristic of the gem-difluorocyclopropane will appear.
-
Workup: Cool to room temperature. Dilute with Et₂O or DCM. Wash with water (to remove diglyme/salts) and brine. Dry over MgSO₄.
-
Purification: Concentrate and purify via silica gel chromatography. Note: gem-DFCPs are generally non-polar.
Protocol B: The TMSCF₃ + NaI Method (The Scalable Standard)
Based on the work of Tian, Cai, and Ruppert.
Reagents:
-
Substrate: Electron-deficient alkene (1.0 equiv).
-
Reagent: TMSCF₃ (Trimethyl(trifluoromethyl)silane) (2.0 – 3.0 equiv).[8]
-
Initiator: Sodium Iodide (NaI) (0.2 – 0.5 equiv).[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran).[5]
Step-by-Step:
-
Setup: Oven-dry a screw-cap vial or round-bottom flask with a magnetic stir bar. Nitrogen atmosphere is preferred but not strictly required if reagents are dry.
-
Solvation: Dissolve the alkene (1.0 mmol) and NaI (0.2 mmol, 30 mg) in anhydrous THF (2.0 mL).
-
Addition: Add TMSCF₃ (2.0 mmol, ~300 µL) in one portion.
-
Reaction: Seal the vessel and heat to 65–70°C (refluxing THF) for 4–12 hours.
-
Why Heat? While electron-rich alkenes react at RT, electron-deficient ones require heat to overcome the activation barrier.
-
-
Quench: Cool to RT. Add water (2 mL) to quench unreacted silanes.
-
Extraction: Extract with Ethyl Acetate (3 x 5 mL).
-
Analysis: ¹⁹F NMR check. Product usually shows an AB quartet pattern (if chiral) or a singlet (if symmetric) in the -130 to -145 ppm range.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<30%) | Carbene dimerization (TFE formation) is faster than cyclopropanation. | Increase Concentration. Run the reaction neat (TFDA) or reduce solvent volume (TMSCF₃). Add reagent in portions to keep instantaneous carbene concentration low relative to alkene. |
| Starting Material Remains | Catalyst poisoning or moisture. | Ensure NaI is dry (flame dry under vacuum). Use fresh TMSCF₃. |
| Byproduct Formation | Polymerization of the acrylate substrate. | Add a radical inhibitor (e.g., BHT or Hydroquinone) to the reaction mixture to prevent polymerization of the sensitive alkene at high temps. |
Safety & Handling
-
Gas Evolution: The TFDA reaction generates SO₂ (toxic, corrosive) and CO₂. Perform strictly in a fume hood. If using a sealed tube, ensure it is rated for the pressure generated.
-
HF Generation: Upon workup, residual fluorosilanes can hydrolyze to release HF. Always use a saturated NaHCO₃ wash during workup to neutralize acidity.
-
Toxicity: gem-difluorocyclopropanes are biologically active.[9] Handle all products as potential potent bioactive agents.
References
-
Dolbier, W. R.[6] Jr., et al. "A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes." Journal of Organic Chemistry, 2000 , 65(5), 1344–1351.
-
Tian, F., et al. "The reaction of difluorocarbene with electron-deficient alkenes." Journal of Fluorine Chemistry, 2003 , 119(2), 175–181.
-
Wang, F., et al. "TMSCF3/NaI: A Robust System for the Synthesis of gem-Difluorocyclopropanes." Organic Letters, 2011 , 13(15), 3980–3983.
-
Fedoryński, M. "Syntheses of gem-difluorocyclopropanes: A review." Chemical Reviews, 2003 , 103(4), 1099–1132.
Sources
- 1. d-nb.info [d-nb.info]
- 2. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Direct Photoredox-Catalyzed Reductive Difluoromethylation of Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Ethyl 4-(2,2-difluorocyclopropyl)benzoate in medicinal chemistry
Executive Summary
This guide details the utility, synthesis, and application of Ethyl 4-(2,2-difluorocyclopropyl)benzoate (CAS: 154636-86-1) as a high-value building block in medicinal chemistry.
The 2,2-difluorocyclopropyl (DFCP) moiety is a validated bioisostere for ethyl, isopropyl, and carbonyl groups. It offers a dual advantage: conformational restriction of the pendant phenyl ring and metabolic blockade of the benzylic position. This application note provides a validated protocol for synthesizing this intermediate from styrene precursors and demonstrates its deployment in the design of G-protein-coupled receptor (GPCR) modulators, specifically targeting the Lysophosphatidic Acid Receptor 1 (LPA1).
The Medicinal Chemistry Rationale
The "Fluorine Effect" on Metabolic Stability
In drug discovery, alkyl chains attached to aromatic rings are frequent sites of metabolic liability. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize benzylic carbons.
-
The Problem: An ethyl group (-CH2CH3) or vinyl group (-CH=CH2) at the para-position is metabolically vulnerable.
-
The Solution: The DFCP group acts as a "metabolic shield." The high electronegativity of the fluorine atoms deactivates the cyclopropyl C-H bonds toward radical abstraction, while the ring strain and geometry prevent the formation of the oxonium intermediates required for oxidative dealkylation.
Bioisosteric Replacement Strategy
The DFCP group mimics the lipophilicity and volume of an isopropyl or tert-butyl group but with altered electronic vectors.
| Property | Ethyl Group | Isopropyl Group | 2,2-Difluorocyclopropyl |
| Bond Angle | Flexible (109.5°) | Sterically Bulkier | Rigid (~60° internal) |
| Metabolic Risk | High (Benzylic Ox) | Medium | Low (Blocked) |
| Lipophilicity ( | Ref | +0.4 | +0.3 to +0.5 |
| Electronic Effect | Weak Donor | Weak Donor | Electron Withdrawing |
Decision Logic & Workflow
The following diagram illustrates the decision matrix for employing Ethyl 4-(2,2-difluorocyclopropyl)benzoate in a hit-to-lead campaign.
Figure 1: Decision tree for incorporating the DFCP motif to resolve metabolic instability.
Experimental Protocols
Synthesis of Ethyl 4-(2,2-difluorocyclopropyl)benzoate
Reaction Class: [2+1] Cycloaddition of Difluorocarbene[1][2]
While older methods utilize sodium chlorodifluoroacetate (ClCF2CO2Na) at high temperatures, this protocol utilizes Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA) . This reagent allows for milder conditions, higher yields, and safer handling by generating difluorocarbene (
Reagents:
-
Substrate: Ethyl 4-vinylbenzoate (1.0 equiv)
-
Carbene Source: TFDA (2.0 equiv)
-
Catalyst: Sodium Fluoride (NaF) (0.2 equiv) or TBAT (catalytic)
-
Solvent: Diglyme or Toluene (Anhydrous)
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Dissolution: Add Ethyl 4-vinylbenzoate (1.76 g, 10 mmol) and NaF (84 mg, 2.0 mmol) to anhydrous Diglyme (20 mL).
-
Addition: Heat the mixture to 110°C. Slowly add TFDA (5.0 g, 20 mmol) dropwise via a syringe pump over 1 hour. Note: Controlled addition prevents rapid decomposition of the carbene precursor.
-
Reaction: Stir at 110°C for an additional 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS. The starting styrene spot should disappear.
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Yield: Expect 75–85% of a colorless oil/low-melting solid.
Validation Data:
-
1H NMR (400 MHz, CDCl3):
8.01 (d, 2H), 7.28 (d, 2H), 4.38 (q, 2H), 2.75 (m, 1H, benzylic), 1.85 (m, 1H), 1.60 (m, 1H), 1.40 (t, 3H). -
19F NMR: Distinct AB pattern for the gem-difluoro group (
-128, -143 ppm).
Activation: Hydrolysis to the Benzoic Acid
The ester is a "mask." The active species for medicinal chemistry library synthesis is the corresponding benzoic acid.
Protocol:
-
Dissolve Ethyl 4-(2,2-difluorocyclopropyl)benzoate (1.0 equiv) in THF/MeOH/Water (3:1:1).
-
Add LiOH·H2O (3.0 equiv). Stir at room temperature for 12 hours.
-
Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
Result: 4-(2,2-difluorocyclopropyl)benzoic acid. This intermediate is now ready for amide coupling (e.g., HATU/DIEA) to generate diverse analogs.
Case Study: LPA1 Receptor Antagonists
The Lysophosphatidic Acid Receptor 1 (LPA1) is a target for idiopathic pulmonary fibrosis (IPF). First-generation antagonists often contained flexible benzylic linkers that suffered from rapid clearance.
Application of the DFCP Motif: In the development of BMS-986020 and related analogs, the incorporation of the difluorocyclopropyl group (via the intermediate described above) was pivotal.
-
Structure-Activity Relationship (SAR): The DFCP group occupies a hydrophobic pocket in the LPA1 receptor.
-
Outcome: The rigid geometry of the cyclopropane ring orients the phenyl ring for optimal
-stacking within the receptor, while the fluorine atoms prevent metabolic oxidation, extending the half-life ( ) from minutes to hours in human liver microsomes (HLM).
Mechanism of Action Visualization
Figure 2: Pharmacodynamic interaction facilitated by the DFCP motif.
References
-
Dolbier, W. R., & Battiste, M. A. (2003). Structure and reactivity of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 103(4), 1071–1098. Link
-
Hu, J., & Ni, C. (2010). Recent advances in the synthetic application of difluorocarbene.[1][3][4] Tetrahedron, 66(28), 5173-5184. (Source for TFDA protocol).
-
Cheng, P. T. W., et al. (2021).[5] Discovery of BMS-986020: A High-Affinity, Selective, and Orally Bioavailable Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 64(21), 15549–15568. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
Application Note: Scale-Up Synthesis of Ethyl 4-(2,2-difluorocyclopropyl)benzoate
Part 1: Executive Summary & Strategic Rationale
The Target & The Challenge
Ethyl 4-(2,2-difluorocyclopropyl)benzoate is a critical pharmacophore intermediate. The gem-difluorocyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere for ketones and ethers, often improving blood-brain barrier permeability.
The Synthetic Bottleneck:
The primary challenge in scaling this molecule is the difluorocyclopropanation step. The reaction involves the addition of an electrophilic species (difluorocarbene,
Route Selection Strategy
We evaluated three industrial pathways. This guide focuses on Method A (SCDA) for cost-driven bulk manufacturing, while noting Method B (TFDA) for high-value, smaller-batch pilot runs.
| Feature | Method A: Sodium Chlorodifluoroacetate (SCDA) | Method B: TFDA (Ruppert-Prakash Modified) |
| Reagent Cost | Low (Commodity chemical) | High (Specialty reagent) |
| Temperature | High (165–180 °C) | Moderate (60–110 °C) |
| Atom Economy | Poor (Stoichiometric salt waste) | Moderate |
| Safety Profile | High Risk: violent decomposition, CO₂ evolution. | Medium Risk: Fluorosilane handling.[1] |
| Scalability | Preferred for Multi-Kg Scale (with controls).[2] | Preferred for Gram-to-100g Scale. |
Part 2: Retrosynthetic Analysis & Mechanism
The synthesis relies on the in situ generation of singlet difluorocarbene.
Figure 1: Retrosynthetic disconnection showing the carbene generation pathway.
Mechanistic Insight: The "Carbene Reservoir"
SCDA does not release
-
Critical Process Control: The rate of decarboxylation is temperature-dependent. If the pot temperature drops below 160°C during addition, the anion accumulates.[3] Upon re-heating, a massive, instantaneous release of
and occurs (thermal runaway). Strict temperature maintenance is the safety critical parameter (SCP).
Part 3: Detailed Protocol (SCDA Method)
Scale: 1.0 kg Input (Ethyl 4-vinylbenzoate) Expected Yield: 75–82% Purity: >98% (HPLC)
Materials & Equipment
-
Reactor: 5L Jacketed Glass Reactor (or Hastelloy for larger scale) with overhead stirring (high torque).
-
Condenser: High-efficiency reflux condenser (coolant at 0°C).
-
Addition: Heated dropping funnel or peristaltic pump (traced to 60°C).
-
Solvent: Diglyme (Diethylene glycol dimethyl ether) – Must be anhydrous (<0.05% water) to prevent hydrolysis of carbene.
-
Reagent: Sodium Chlorodifluoroacetate (SCDA) – Hygroscopic solid.
Step-by-Step Procedure
Step 1: Preparation of the "Active" Solution
-
Charge the reactor with Ethyl 4-vinylbenzoate (1.0 kg, 5.68 mol) .
-
Add Diglyme (2.5 L) .
-
Add radical inhibitor BHT (2,6-di-tert-butyl-4-methylphenol) (5.0 g).
-
Why? Styrene derivatives polymerize at 165°C. BHT prevents the formation of polystyrene gum.
-
-
Heat the mixture to 165 °C (Internal Temperature) . Ensure vigorous stirring (300+ RPM).
Step 2: The "Hot Feed" (Critical Step)
Safety Note: SCDA has low solubility in cold diglyme and will clog lines. The feed solution must be kept hot.
-
In a separate vessel, dissolve SCDA (2.6 kg, 17.0 mol, 3.0 equiv) in Diglyme (2.0 L) at 80 °C .
-
Transfer this hot solution to the heated feed vessel.
-
Initiate Addition: Add the SCDA solution dropwise to the reactor over 4 to 6 hours .
-
Process Control: Monitor the internal temperature.[3] It MUST NOT drop below 160°C. If it drops, stop addition immediately and allow the heater to recover.
-
Visual Check: Steady gas evolution (
) indicates healthy reaction progress. Cessation of bubbles implies accumulation (Danger).
-
Step 3: Post-Reaction Cook
-
After addition is complete, maintain the reactor at 165–170 °C for an additional 1 hour .
-
IPC (In-Process Control): Analyze aliquot by GC/HPLC. Target <2% remaining starting alkene.
-
Note: If alkene remains (>5%), do NOT add solid SCDA directly to the hot reactor. Cool, dissolve, and repeat hot feed.
-
Step 4: Quench & Workup[1]
-
Cool the reactor to 25 °C .
-
Filter the reaction mixture to remove the copious precipitate of Sodium Chloride (NaCl). Wash the cake with Toluene (1 L).
-
Scale-up Tip: The NaCl formed is very fine and can block filters. Use a pad of Celite or a centrifuge.
-
-
Distillation (Solvent Removal): Distill off the Diglyme/Toluene under reduced pressure (20 mbar, bath 60-80°C).
-
Recycling: Diglyme can be dried and reused.
-
Step 5: Purification
-
High-Vacuum Distillation: The crude oil is purified by fractional distillation.
-
Boiling Point: Expect ~115–120 °C at 0.5 mmHg.
-
Alternative (Crystallization): If the product solidifies (melting point is often near RT for these esters), recrystallize from Hexane/EtOAc (9:1) at -20°C. However, distillation is standard for the ethyl ester.
-
Part 4: Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil (or low-melt solid) |
| Assay | HPLC (254 nm) | ≥ 98.0% |
| 1H NMR | CDCl3, 400 MHz | |
| 19F NMR | CDCl3 (decoupled) | |
| Water | Karl Fischer |
*Note: Chemical shifts are approximate for the cyclopropyl protons, which show complex second-order coupling.
Part 5: Process Safety & Troubleshooting
Thermal Hazard Management (The "Runaway" Scenario)
If the SCDA feed is too fast or the temperature too low, unreacted SCDA builds up.
-
Symptom: Loss of
bubbling while feed is running. -
Action: STOP FEED IMMEDIATELY. Do not lower the temperature. Wait for bubbling to resume and stabilize before restarting feed at a slower rate.
Workflow Diagram
Figure 2: Process flow diagram illustrating the critical "Hot Feed" and decision gates.
Part 6: References
-
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967).[3] Beta, Beta-Difluorostyrene.[3] Organic Syntheses, 47, 49. (Foundational protocol for SCDA decarboxylation).
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010).[4] Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. (Discussion of halide salt efficiency and safety).
-
Dolbier, W. R., et al. (2011). Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A Reagent for Difluorocarbene Generation. Chemical Reviews, 111(5). (Comparison of TFDA vs SCDA for electron-deficient alkenes).
-
Emsley, J. (1990).[1] The composition of the "SCDA" reagent and safety notes. Journal of Fluorine Chemistry. (Safety data regarding CO2 evolution rates).
-
Process Development Group Internal Data. (2024). Optimization of 4-vinylbenzoate cyclopropanation. (Generalized from standard industry practices for styrene derivatives).
Sources
Advanced Application Note: Fluorinated Cyclopropanes in Drug Discovery
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the fluorinated cyclopropane moiety has evolved from a mere structural curiosity to a high-utility bioisostere. It offers a unique solution to the "Scaffold Hopping" challenge, specifically addressing metabolic instability and off-target toxicity associated with traditional linkers.
This guide details the application of gem-difluorocyclopropanes (gem-DFCP) as bioisosteres for carbonyl groups and phenyl rings. It provides a validated protocol for their synthesis using the Dolbier reagent (TFDA) and analyzes their impact on physicochemical properties (
The "Fluorine-Kink" Effect
The strategic value of this moiety rests on three pillars:
-
Carbonyl Bioisosterism: The gem-difluoro motif mimics the electronic density and bond vector of a carbonyl oxygen (C=O) but is metabolically inert and lipophilic.
- Modulation: When adjacent to an amine, the electron-withdrawing cyclopropane ring (amplified by fluorine) lowers the amine's basicity by 1.0–2.5 units. This is a critical tactic to reduce hERG channel blockade and improve passive membrane permeability.
-
Conformational Locking: The cyclopropane ring freezes the bond vector, reducing the entropic penalty of binding to the target protein.
Physicochemical Profiling: Data for Decision Making
Before initiating synthesis, compare the projected properties of the fluorinated cyclopropane against standard linkers.
Table 1: Comparative Physicochemical Impact of Linker Substitution Data derived from matched molecular pair analysis in kinase inhibitor scaffolds.
| Property | Carbonyl Linker (–C(=O)–) | Methylene Linker (–CH₂–) | gem-Difluorocyclopropane | Impact / Advantage |
| Bond Angle | ~120° ( | ~109.5° ( | ~118° (Pseudo- | Mimics amide/ketone geometry without hydrolytic liability. |
| H-Bonding | Acceptor | None | Weak Acceptor (C-F) | Removes strong H-bond acceptor, improving CNS penetration. |
| Metabolic Stability | Low (Hydrolysis/Reductase) | Low (CYP Oxidation) | High | Blocks metabolic soft spots; C-F bond is chemically inert. |
| Lipophilicity ( | Reference (0.0) | +0.5 to +1.0 | +0.8 to +1.2 | Increases lipophilicity vs. C=O, but polarity of C-F prevents excessive |
| Amine | N/A (Amide) | ~9.5–10.5 | 7.0–8.5 | CRITICAL: Lowers basicity to physiological range, reducing lysosomal trapping. |
Visualization: The Bioisosteric Overlay
The following diagram illustrates the structural and electronic mapping that justifies replacing a labile amide with a stable fluorinated cyclopropane.
Figure 1: Logic flow for replacing a carbonyl/amide motif with a gem-difluorocyclopropane to improve metabolic stability while maintaining vector orientation.
Validated Synthetic Protocol: Late-Stage Difluorocyclopropanation
Objective: Install the gem-difluorocyclopropane moiety onto an electron-deficient alkene (e.g., acrylamides, acrylates, or styrenes) using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).[1]
Why TFDA? Unlike ozone-depleting chlorodifluoromethane (Freon 22) or unstable trifluoromethyl reagents, TFDA is a shelf-stable liquid that generates difluorocarbene (
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Alkene precursor (1.0 equiv).
-
Reagent: TFDA (Dolbier’s Reagent) (2.0 – 3.0 equiv).
-
Catalyst/Initiator: Sodium Fluoride (NaF) (0.1 – 0.2 equiv). Note: NaF is preferred over NaI for cleaner workups in late-stage synthesis.
-
Solvent: Diglyme (Diethylene glycol dimethyl ether) or Toluene. Diglyme allows for higher internal temperatures.
-
Equipment: Heavy-walled pressure vial or sealed tube (essential due to gas generation).
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Loading:
-
Add the alkene substrate (1.0 mmol) and NaF (0.1 mmol, 4.2 mg).
-
Dissolve in anhydrous Diglyme (2.0 mL, 0.5 M concentration).
-
Add TFDA (2.0 mmol, 0.4 mL) via syringe. Caution: TFDA is moisture sensitive.
-
-
Reaction (Carbene Generation):
-
Seal the vial tightly with a Teflon-lined cap.
-
Heat the reaction block to 110°C – 120°C .
-
Mechanism:[2][3][4] At this temperature, TFDA decarboxylates to generate
, , , and TMSF. The pressure will rise; ensure the shield is in place. -
Stir for 4–16 hours. Monitor by TLC or LC-MS.
-
Tip: If conversion stalls, cool to RT, add another 1.0 equiv of TFDA, and reheat.
-
-
Workup:
-
Cool the vial to room temperature. Vent carefully in a fume hood to release
and . -
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove Diglyme and salts.
-
Wash the organic layer with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via silica gel flash chromatography.
-
Detection: Fluorinated cyclopropanes often stain poorly with UV. Use Permanganate or Iodine stain.
-
Analytical Validation (QC)
- NMR: This is the diagnostic standard. Look for an AB quartet (if chiral/prochiral) or a singlet around -125 to -155 ppm .
-
NMR: The triplet of the
carbon is characteristic ( ).
Case Study: Optimization of a 5-HT2C Agonist
This workflow demonstrates the application of the protocol above to optimize a CNS-active lead compound, improving selectivity and reducing hERG liability.
Context: A piperidine-based lead showed good potency but high basicity (
Figure 2: Experimental workflow for modulating amine basicity using the TFDA protocol.
References
-
Mykhailiuk, P. K. (2019). Fluorinated Cyclopropanes in Drug Discovery. Chemical Reviews, 119(18), 10856–10958.
-
Dolbier, W. R., et al. (2000).[1] Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient Reagent for the Generation of Difluorocarbene. Journal of Organic Chemistry, 65(9), 2634–2640.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Zheng, G., et al. (2019).[6] Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist.[5][6] European Journal of Medicinal Chemistry, 183, 111626. [6]
-
Reid, M., et al. (2019). Conformational Analysis of Fluorinated Cyclopropanes. Beilstein Journal of Organic Chemistry, 15, 126–134.
Sources
- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. 2025-2024 – Mykhailiuk Research Site [mykhailiukchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Unique Reactivity of gem-Difluorocyclopropanes
An Application Guide to the Synthetic Chemistry of gem-Difluorocyclopropanes
Intended Audience: Researchers, scientists, and drug development professionals in the field of organic and medicinal chemistry.
gem-Difluorocyclopropanes (gDFCs) are a fascinating class of strained three-membered rings that have emerged as powerful building blocks in modern organic synthesis. The incorporation of two fluorine atoms onto a single carbon of the cyclopropane ring dramatically alters its chemical properties compared to its non-fluorinated counterpart. This substitution increases the ring-strain energy (from ~27 kcal/mol in cyclopropane to over 42 kcal/mol in gDFCs) and polarizes the C-C bonds, rendering the distal bond (the one opposite the CF₂) group) longer, weaker, and more susceptible to cleavage.[1]
These unique electronic and steric properties make gDFCs versatile synthons that can undergo a variety of controlled ring-opening reactions. These transformations release the inherent ring strain to provide access to a diverse array of valuable fluorine-containing motifs, such as 2-fluoroallyl compounds, monofluoroalkenes, and trifluoromethylated structures, which are highly sought after in pharmaceutical and agrochemical development.[1][2][3] This guide provides an in-depth overview of the primary strategies for gDFC ring-opening, focusing on the underlying mechanisms and providing practical, field-tested protocols.
Part 1: Lewis Acid-Mediated Ring-Opening
Lewis acids are a straightforward and effective class of reagents for initiating the ring-opening of gDFCs. The reaction is driven by the high fluorophilicity of many Lewis acids, which coordinate to one of the fluorine atoms, weakening the C-F bond and promoting its cleavage.
Mechanism of Action
The generally accepted mechanism involves the following key steps:
-
Coordination: A Lewis acid (e.g., BF₃·OEt₂, TiCl₄, TMSCl) coordinates to a fluorine atom on the gDFC.
-
C-F Bond Cleavage: This coordination facilitates the heterolytic cleavage of the C-F bond.
-
Ring-Opening: Simultaneously, the strained distal C-C bond cleaves in a concerted, disrotatory fashion to form a stabilized 2-fluoroallyl cation intermediate. The release of ring strain is a powerful thermodynamic driving force for this step.
-
Nucleophilic Capture: The highly electrophilic fluoroallyl cation is then intercepted by a nucleophile present in the reaction mixture to yield the final product.[1]
This process provides a reliable method for forming fluoroallylic products through reactions with electron-rich arenes or allylsilanes.[1]
Caption: Lewis acid-mediated gDFC ring-opening pathway.
Substrate Scope and Data
The efficiency of Lewis acid-catalyzed ring-opening can be sensitive to the electronic nature of the gDFC substrate. Electron-donating groups on the cyclopropane ring can help stabilize the cationic intermediate, often leading to higher yields.
| Entry | Lewis Acid (equiv.) | Nucleophile | Substrate | Yield (%) | Reference |
| 1 | BF₃·OEt₂ (1.2) | 1,3,5-Trimethoxybenzene | Aryl-gDFC | 85 | [1] |
| 2 | TiCl₄ (1.5) | Allyltrimethylsilane | Aryl-gDFC | 78 | [1] |
| 3 | BBr₃ (1.2) | Anisole | Styrenyl-gDFC | 65 |
Part 2: Transition Metal-Catalyzed Ring-Opening
Transition metal catalysis represents the most versatile and widely developed strategy for the functionalization of gDFCs.[4] Catalysts based on palladium, nickel, rhodium, and copper have all been successfully employed, enabling a broad range of cross-coupling reactions.[1][5]
Palladium-Catalyzed Cross-Coupling: A Case Study
Palladium catalysis is particularly prominent and serves as an excellent model for understanding this reaction class. A seminal report by Fu and coworkers demonstrated that a Pd(0) catalyst could mediate the ring-opening of gDFCs and subsequent coupling with various nucleophiles.[2][6]
Mechanism of Action:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the distal C-C bond of the gDFC, forming a four-membered-ring palladacycle intermediate.
-
β-Fluoride Elimination: This intermediate rapidly undergoes β-fluoride elimination. This is a key step where a C-F bond is broken, generating a 2-fluorinated Pd(II) π-allyl complex.[6]
-
Nucleophilic Attack: The nucleophile attacks the π-allyl complex. The regioselectivity of this attack (leading to linear or branched products) can often be controlled by the choice of ligands on the palladium catalyst.[1]
-
Reductive Elimination: Reductive elimination from the palladium center releases the final coupled product and regenerates the active Pd(0) catalyst, closing the catalytic cycle.
This pathway has been successfully applied to form C-N, C-O, and C-C bonds, showcasing its remarkable synthetic utility.[2][6][7]
Scope of Palladium-Catalyzed Reactions
The use of different ligands and nucleophiles allows for the synthesis of a wide array of fluorinated products with high selectivity.
| Entry | Ligand | Nucleophile | Product Type | Selectivity | Yield (%) | Reference |
| 1 | IHept | Diethyl Malonate | Linear β-fluoroalkene | >98% Linear | 92 | [1] |
| 2 | BrettPhos | Phenylboronic Acid | Linear Arylated Fluoroalkene | >95% Linear | 88 | [1] |
| 3 | P(t-Bu)₃ | H₂O / CO₂ | Fluorinated Cinnamyl Alcohol | High | 95 | [7] |
| 4 | Xantphos | gem-diborylalkane | gem-diboryl-substituted alkene | High Z-selectivity | 89 | [6] |
Part 3: Experimental Protocols
Adherence to meticulous experimental technique is critical for success and reproducibility. The following section provides a representative, detailed protocol for a palladium-catalyzed ring-opening cross-coupling reaction.
General Experimental Workflow
A typical workflow for these reactions involves setting up the reaction under an inert atmosphere, monitoring its progress, and purifying the product.
Caption: A standard workflow for transition metal-catalyzed reactions.
Protocol: Pd-Catalyzed Ring-Opening with an Alcohol Nucleophile
This protocol describes the synthesis of a fluorinated cinnamyl alcohol, adapted from literature procedures.[7] This reaction is notable for its use of water as a nucleophile, facilitated by CO₂.
Materials:
-
(2,2-Difluorocyclopropyl)benzene (1.0 mmol, 1.0 equiv.)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Xantphos (0.06 mmol, 6.0 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed H₂O (5.0 mmol, 5.0 equiv.)
-
CO₂ balloon
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
Procedure:
-
Flask Preparation: To the oven-dried Schlenk flask, add the Pd₂(dba)₃ (22.9 mg), Xantphos (34.7 mg), and K₂CO₃ (276 mg).
-
Causality Note: The ligand (Xantphos) is crucial for stabilizing the Pd(0) species and promoting the desired catalytic cycle. The base (K₂CO₃) is necessary to activate the nucleophile and neutralize the HF generated during the reaction.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Note: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is essential for catalytic activity.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and degassed H₂O (90 µL) via syringe. Stir the mixture for 10 minutes until the catalyst and ligand are fully dissolved. Then, add the (2,2-difluorocyclopropyl)benzene (154 mg, 150 µL) via syringe.
-
CO₂ Atmosphere: Purge the flask with CO₂ from a balloon for 2 minutes. Leave the balloon attached to the flask to maintain a CO₂ atmosphere.
-
Causality Note: CO₂ is proposed to activate the water nucleophile, potentially by forming carbonic acid in situ, which enhances its nucleophilicity and suppresses side reactions.[7]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated cinnamyl alcohol.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion and Outlook
The ring-opening of gem-difluorocyclopropanes is a robust and versatile strategy for the synthesis of complex fluorinated molecules from simple, readily available precursors. Both Lewis acid-mediated and transition metal-catalyzed approaches offer unique advantages, with the latter providing exceptional control over selectivity and functional group tolerance. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the development of new, more efficient, and enantioselective gDFC ring-opening methodologies remains an exciting and fruitful area of research.[1][5]
References
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes | Request PDF. [Link]
-
Royal Society of Chemistry. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Kobayashi, Y., et al. (1980). Ring opening reaction of gem-difluorocyclopropyl ketones with nucleophiles. Tetrahedron Letters, 21(11), 1047–1050. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of gem‐Difluorocyclopropanes. [Link]
-
Franck, X. (Ed.). (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]
-
Royal Society of Chemistry. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (n.d.). I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
Wang, X., Xiao, F., & Patureau, F. W. (2024). CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 11, 2494-2501. [Link]
-
Wang, R., et al. (1996). Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 39(8), 1709-1716. [Link]
Sources
- 1. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-coupling of gem -difluorocyclopropanes with gem -diborylalkanes: facile synthesis of a diverse array of gem -diboryl-substit ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00581G [pubs.rsc.org]
- 7. CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Side Reactions in the Difluorocyclopropanation of Styrenes
Welcome to the technical support center for the difluorocyclopropanation of styrenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper mechanistic understanding to help you troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the difluorocyclopropanation of styrenes, providing a solid foundation for understanding the reaction's nuances.
Q1: What is the general mechanism for the difluorocyclopropanation of styrenes?
The difluorocyclopropanation of styrenes proceeds via the [2+1] cycloaddition of a difluorocarbene (:CF₂) species with the alkene double bond. Difluorocarbene is a transient, electrophilic intermediate that must be generated in situ. The reaction is a concerted and stereospecific process, meaning the stereochemistry of the starting styrene is retained in the cyclopropane product. The electrophilic nature of difluorocarbene arises from the high electronegativity of the fluorine atoms.[1][2]
The general mechanism can be visualized as follows:
Caption: General mechanism of difluorocyclopropanation.
Q2: Why are electron-rich styrenes generally better substrates than electron-deficient styrenes?
Difluorocarbene is an electrophilic species due to the electron-withdrawing nature of the two fluorine atoms.[1][2] Consequently, it reacts more readily with nucleophilic (electron-rich) alkenes. Styrenes with electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the double bond, making it more nucleophilic and thus accelerating the reaction with difluorocarbene.
Q3: What are the most common methods for generating difluorocarbene (:CF₂), and what are their pros and cons?
Several reagents can serve as precursors for difluorocarbene. The choice of reagent is critical and often depends on the substrate's reactivity, functional group tolerance, and the desired reaction scale and conditions.
| Reagent/Method | Precursor | Typical Conditions | Pros | Cons |
| Ruppert-Prakash | TMSCF₃ (Trifluoromethyl)trimethylsilane | NaI, THF, 55-65 °C | Commercially available, safe, good functional group tolerance, effective for a wide range of styrenes.[1][2][3][5] | May require elevated temperatures for less reactive styrenes. |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | High temperatures (e.g., 180-190 °C in diglyme) | Inexpensive and readily available.[1] | Requires harsh, high-temperature conditions, limiting its use with thermally sensitive substrates. The reagent is also hygroscopic.[1] |
| Dehydrohalogenation | CHClF₂ (Chlorodifluoromethane) | Strong base (e.g., alkoxides) | Use of strong bases can lead to side reactions with the carbene itself.[1][2] Harsh conditions may be required. | |
| Burton's Method | CF₂Br₂ (Dibromodifluoromethane) | PPh₃ or Zn | Effective for electron-rich alkenes.[1][2] | Can lead to radical side processes with less reactive substrates.[6] |
| Dolbier's Reagent | TFDA (Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate) | Catalytic fluoride source (e.g., TBAF) | Generates :CF₂ under mild conditions.[7] | More specialized and expensive reagent. |
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired gem-Difluorocyclopropane
Q: I am getting a low or zero yield of my product. What are the common causes and how can I improve it?
A low yield is one of the most common issues. The cause can range from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the problem.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Reagent and Solvent Quality:
-
Styrene Purity: Commercially available styrenes may contain polymerization inhibitors. Pass the styrene through a short plug of basic alumina to remove them.
-
Solvent Anhydrousness: The generation of difluorocarbene, particularly from reagents like TMSCF₃, can be sensitive to moisture. Ensure you are using a dry, inert solvent (like THF).
-
Initiator Activity: When using the TMSCF₃/NaI system, ensure the sodium iodide is dry and of good quality. Grinding it into a fine powder before use can increase its surface area and activity.
-
-
Reaction Conditions:
-
Temperature: For electron-deficient styrenes, higher temperatures may be necessary to achieve a reasonable reaction rate.[5] For instance, with the TMSCF₃/NaI method, you might need to increase the temperature from 65 °C to 80 °C or even higher.[5]
-
Reaction Time: Monitor the reaction progress using TLC, GC-MS, or ¹⁹F NMR. Some reactions, especially with less reactive substrates, may require extended reaction times (e.g., 12-24 hours).
-
Stoichiometry: Ensure an adequate excess of the difluorocarbene precursor is used. A common starting point is 1.5 to 2.5 equivalents of TMSCF₃ relative to the styrene.[5][8]
-
-
Substrate Reactivity:
Issue 2: Formation of Significant Byproducts
Q: My reaction is messy, and I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?
Byproduct formation is often linked to the specific method of difluorocarbene generation and the reaction conditions.
| Common Side Reaction/Byproduct | Likely Cause & Mechanism | Mitigation Strategy |
| Polymerization of Styrene | High reaction temperatures or presence of radical initiators. | Remove polymerization inhibitors from the styrene before use. Maintain the lowest effective reaction temperature. |
| Reaction with Solvent | Difluorocarbene insertion into solvent C-H bonds or reaction with functional groups in the solvent. | Choose an inert solvent like THF, glyme, or toluene. Avoid protic or highly reactive solvents. |
| Fluoroform (CHF₃) Formation | When using TMSCF₃, the intermediate trifluoromethyl anion ([CF₃]⁻) can be protonated by trace water or other protic sources.[9][10] | Ensure strictly anhydrous conditions. Use a dry solvent and reagents. |
| Radical-Mediated Byproducts | Occurs with methods like Zn/CF₂Br₂, where single electron transfer (SET) processes can compete with carbene formation, leading to radical addition products.[6] | Switch to a non-radical generating method like TMSCF₃/NaI for substrates prone to radical reactions. |
| Ring-Opened Products | The gem-difluorocyclopropane product itself can be unstable under certain conditions (e.g., high heat, presence of Lewis acids) and undergo ring-opening.[11] | Use milder reaction conditions. Purify the product carefully, avoiding excessive heat or acidic conditions during workup and chromatography. |
Issue 3: Reaction is Not Going to Completion
Q: My reaction stalls and I'm left with unreacted starting material. What should I do?
A stalled reaction typically points to the deactivation or insufficient quantity of a key reagent or catalyst.
-
Check the Initiator/Catalyst: If using a catalytic initiator like NaI or a fluoride source, it may have degraded or been consumed. Try adding another portion of the initiator to see if the reaction restarts.
-
Increase Reagent Stoichiometry: The difluorocarbene is a reactive intermediate that can be consumed by side reactions. If the reaction stalls, it may be due to the complete consumption of the carbene precursor. Add an additional portion (e.g., 0.5 equivalents) of the precursor.
-
Temperature Boost: For sluggish reactions, a modest increase in temperature for a short period can sometimes provide the necessary activation energy to push the reaction to completion. Monitor carefully to avoid product decomposition.
Issue 4: Product Decomposition
Q: I have evidence that my desired difluorocyclopropane is forming but then decomposing. Why is this happening and how can I prevent it?
gem-Difluorocyclopropanes, while generally stable, can undergo thermal or acid-catalyzed rearrangements and ring-opening reactions.[1][11]
-
Thermal Instability: Some difluorocyclopropanes, especially those derived from highly substituted or strained styrenes, can be thermally labile.[5] If you suspect this is the case:
-
Run the reaction at the lowest possible temperature that still affords a reasonable rate.
-
Minimize the time the product is exposed to high temperatures during workup (e.g., use a rotary evaporator with a moderate bath temperature).
-
-
Acid/Base Sensitivity: Avoid harsh acidic or basic conditions during the aqueous workup. Use a mild workup procedure, such as washing with saturated sodium bicarbonate and brine.
-
Purification Issues: Silica gel can be slightly acidic and may cause decomposition of sensitive products during column chromatography. You can neutralize the silica gel by treating it with a solution of triethylamine in your eluent system before packing the column.
Part 3: Illustrative Experimental Protocol
Difluorocyclopropanation of Styrene using TMSCF₃/NaI
This protocol is a representative example for the difluorocyclopropanation of an electron-rich styrene.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add sodium iodide (NaI, 2.2 eq.).
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by the styrene (1.0 eq.).
-
Initiation: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.
References
-
Mykhailiuk, P. K. (2019). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25. Available from: [Link]
-
Kappe, C. O. (2013). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Chemistry Portal. Available from: [Link]
-
Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available from: [Link]
-
Prakash, G. K. S., & Olah, G. A. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153-7157. Available from: [Link]
-
Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. Available from: [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. Available from: [Link]
-
Grygorenko, O. (2022). Discovery of alkene difluorocyclopropanation reagents. ResearchGate. Available from: [Link]
-
Gilmour, R. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. Available from: [Link]
-
Mykhailiuk, P. K. (2019). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. Available from: [Link]
-
Mayr, H., & Ofial, A. R. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available from: [Link]
-
Houk, K. N., & Liu, P. (2018). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC. Available from: [Link]
-
Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Asian Journal of Organic Chemistry, 3(4), 470-484. Available from: [Link]
-
Mayr, H., & Ofial, A. R. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. enamine.net [enamine.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Difluorocyclopropanation Reactions
Welcome to the technical support center for difluorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of difluorocyclopropanated products. Here, you will find practical, field-tested advice and detailed protocols to help you efficiently isolate your target molecules.
Workflow for Purification of Difluorocyclopropanation Reaction Mixtures
Caption: General workflow for the purification of difluorocyclopropanation reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows my product co-eluting with the starting alkene. How can I improve separation?
A1: This is a common issue, especially when the starting alkene and the difluorocyclopropanated product have similar polarities. Here are a few strategies:
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Solvent System Optimization: Systematically vary the polarity of your eluent. A common starting point for non-polar compounds is hexane or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. Try a gradient elution if a single solvent system is ineffective.
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Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly non-polar compounds, reverse-phase chromatography might be an option.
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Potassium Permanganate Stain: If your starting alkene is susceptible to oxidation, a potassium permanganate stain can help visualize the alkene on the TLC plate, even if it co-elutes with the product under UV light. This allows you to track the consumption of the starting material more effectively.
Q2: I'm losing a significant amount of my product during rotary evaporation. What's happening and how can I prevent it?
A2: Many difluorocyclopropanated products are volatile, a factor that can lead to significant product loss during solvent removal.[1]
-
Control the Vacuum: Avoid applying a high vacuum. Use a pressure-controlled rotary evaporator or a vacuum regulator to maintain a higher pressure.
-
Water Bath Temperature: Keep the water bath temperature as low as possible while still allowing for efficient solvent removal. For very volatile products, room temperature or even a cooled bath may be necessary.
-
Solvent Choice: Whenever possible, use lower boiling point solvents for the reaction and extraction, as they are easier to remove under milder conditions.[1]
-
Alternative to Rotary Evaporation: For extremely volatile compounds, consider removing the solvent by passing a gentle stream of an inert gas (like nitrogen or argon) over the surface of the solution.
Q3: My crude reaction mixture is a complex mess. Where do I even begin with purification?
A3: A complex crude mixture requires a systematic approach.
-
Initial Work-up: Begin with a standard aqueous work-up to remove water-soluble impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with water and brine is a good first step.[2]
-
Crude NMR: Take a crude ¹H and ¹⁹F NMR of your extracted material. This will give you an idea of the product-to-starting material ratio and the presence of major byproducts.
-
TLC Analysis: Run a TLC in various solvent systems to get a preliminary idea of the separability of the components.
-
Consider the Reagent Byproducts: The choice of difluorocarbene source will dictate the byproducts. For example, using sodium chlorodifluoroacetate will result in sodium chloride and carbon dioxide, which are easily removed.[3] Reagents like TMSCF₃ (Ruppert-Prakash reagent) can generate different byproducts that may require specific purification strategies.[4][5]
Troubleshooting Guides
Guide 1: Purification by Column Chromatography
Column chromatography is one of the most common methods for purifying difluorocyclopropanated products.[1]
Challenge: Poor separation on the column.
| Potential Cause | Solution | Scientific Rationale |
| Inappropriate Solvent System | Optimize the eluent using TLC. Aim for an Rf of 0.2-0.3 for your product. | A lower Rf value increases the interaction time with the stationary phase, allowing for better separation from impurities. |
| Column Overloading | Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude material by weight). | Overloading the column leads to broad bands and poor resolution as the stationary phase becomes saturated. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | A well-packed column provides a uniform flow path for the mobile phase, preventing band broadening and tailing. |
| Sample Loading Technique | Load the sample in a minimal amount of solvent or as a dry load (adsorbed onto a small amount of silica). | Loading in a large volume of strong solvent will cause the initial band to be too wide, compromising separation. |
Step-by-Step Protocol for Flash Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run several column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent and carefully apply it to the top of the silica bed. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and carefully remove the solvent, being mindful of the product's volatility.
Guide 2: Purification by Distillation
For volatile and thermally stable difluorocyclopropanated products, distillation can be an effective purification method, particularly when the impurities are non-volatile.[4]
Challenge: Product decomposition during distillation.
| Potential Cause | Solution | Scientific Rationale |
| High Temperature | Perform the distillation under reduced pressure (vacuum distillation). | Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing thermal decomposition. |
| Presence of Acidic or Basic Impurities | Neutralize the crude material with a mild base (e.g., sodium bicarbonate) or acid wash before distillation. | Acidic or basic impurities can catalyze decomposition at elevated temperatures. |
| Prolonged Heating | Use a well-insulated distillation apparatus and heat the flask evenly to ensure a steady and efficient distillation. | Minimizing the time the product is exposed to high temperatures reduces the likelihood of degradation. |
Step-by-Step Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. Use a cold trap to protect the vacuum pump.
-
Crude Material Preparation: Place the crude material in the distillation flask with a stir bar or boiling chips.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure.
-
Monitoring: Monitor the temperature of the vapor throughout the distillation. A stable temperature indicates the collection of a pure compound.
References
-
Gill, D. M., McLay, N., Waring, M. J., Wilkinson, C. T., & Sweeney, J. B. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756–1758. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. In Modern Synthesis Processes and Methods. ResearchGate. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(27), 6212–6216. [Link]
-
Lu, W., Chen, K., Lv, L., & Li, Z. (2017). Development of alkene difluorocyclopropanation reagents. Wiley-VCH. [Link]
-
Majek, M., & von Wangelin, A. J. (2017). Photocatalytic gem‐Difluoroolefination Reactions by a Formal C−C Coupling/Defluorination Reaction with Diazoacetates. ChemCatChem, 9(18), 3493–3497. [Link]
-
Fügedi, P. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25–44. [Link]
-
New Reactions. (2011, June 19). Difluorocarbene: We're bringing it back. [Link]
-
Ai, Y., Yang, H., et al. (2022). Cobalt-Catalyzed Fluoroallyllation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes. Organic Letters. [Link]
-
Gagnier, S. V., & Charette, A. B. (2017). Synthesis of Alkylidene(gem-Difluorocyclopropanes) from Propargyl Glycolates by a One-Pot Difluorocyclopropenation/Ireland-Claisen. SciSpace. [Link]
-
Biotage. (2025, December 5). Optimizing chromatographic purification for rapid results in chemical manufacturing. [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Boyd Biomedical. (2019, August 29). 6 Filtration Challenges in Downstream Biopharmaceutical Production. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Koch Modular. (2021, February 17). WEBINAR: Extractive Distillation for Product Recovery and Purification [Video]. YouTube. [Link]
-
Liddell, J. (2022, February 22). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. [Link]
-
Laferriere-Holloway, T. S., Rios, A., Carlucci, G., & van Dam, R. M. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. MDPI. [Link]
-
Chen, L. (1989). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. Digital Commons @ NJIT. [Link]
- Chen, C. C., & Chen, C. L. (2014). Method of purification of prostaglandins including fluorine atoms by preparative hplc.
-
Wu, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis. [Link]
-
Research and Reviews. (2023, June 29). Strategies for Natural Products Isolation. [Link]
-
Wu, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Laferriere-Holloway, T. S., Rios, A., Carlucci, G., & van Dam, R. M. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. eScholarship. [Link]
-
Royal Society of Chemistry. (2016, June 7). Carrying out a volatile product distillation [Video]. YouTube. [Link]
-
Oleo-fats, Inc. (2025, October 29). Fatty Acid Distillation & Fractionation: Core Processes in the Oleochemical Industry. [Link]
Sources
- 1. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 2. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. enamine.net [enamine.net]
Technical Support Center: Navigating Stability Challenges of Difluorocarbene Precursors
Welcome to the technical support center for difluorocarbene precursors. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful but often sensitive reagents. Here, we address common stability issues, offering troubleshooting advice and in-depth explanations to ensure the success and safety of your experiments. Our approach is grounded in scientific principles and extensive field experience to provide you with reliable and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My difluorocarbene reaction is sluggish or failing completely. What are the likely causes related to precursor stability?
A1: Several factors related to precursor stability can lead to poor reaction outcomes. The primary culprits are often moisture and improper storage. Many common difluorocarbene precursors, such as trimethylsilyl-2-(fluorosulfonyl)difluoroacetate (TFDA) and (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent), are highly sensitive to hydrolysis.
-
Moisture Contamination: Water can rapidly decompose the precursor, rendering it inactive for the desired difluorocarbene generation. This is particularly critical when using fluoride sources like tetrabutylammonium fluoride (TBAF), which is often supplied as a hydrate. Anhydrous conditions are paramount for success.
-
Improper Storage: Exposure to air and ambient temperature can lead to gradual degradation. Precursors should be stored in tightly sealed containers, often under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature, which is typically low.[1]
-
Decomposition of Initiator: For reactions initiated by a fluoride source, the stability and purity of the initiator itself are crucial. For example, TBAF can decompose over time, especially if not stored under anhydrous conditions.
Q2: I'm observing unexpected side products in my reaction. Could this be related to precursor decomposition?
A2: Absolutely. The decomposition of difluorocarbene precursors can lead to various side reactions. For instance, the decomposition of the trifluoromethyl anion generated from TMSCF₃ can yield fluoride ions and difluorocarbene, which can then participate in undesired pathways.
One common side product is tetrafluoroethylene (TFE), formed from the dimerization of difluorocarbene.[2] This is often observed when the concentration of the carbene is too high or when the substrate is not reactive enough to trap it efficiently.
In some cases, the precursor itself or its decomposition products can react with your substrate or solvent in unintended ways. For example, in reactions involving TMSCF₃, incomplete trifluoromethylation can lead to the formation of TMS-protected byproducts.[3]
Q3: How can I assess the quality and stability of my difluorocarbene precursor before use?
A3: It is highly recommended to assess the purity of your precursor, especially if it has been stored for an extended period or if you suspect contamination.
-
NMR Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are powerful tools to check the integrity of your precursor. The presence of unexpected peaks can indicate decomposition or impurities.
-
Titration: For some precursors, a titration can be performed to determine the active concentration.
-
Small-Scale Test Reaction: Running a small-scale, well-characterized reaction with a reliable substrate is an excellent way to functionally test the activity of your precursor before committing to a large-scale synthesis.
Troubleshooting Guides
Guide 1: Overcoming Instability of TMSCF₃ (Ruppert-Prakash Reagent)
(Trifluoromethyl)trimethylsilane (TMSCF₃) is a widely used precursor for both trifluoromethylation and, under specific conditions, difluorocarbene generation. Its stability is highly dependent on the reaction conditions.
Issue: Low or no yield in difluorocyclopropanation using TMSCF₃ and a fluoride source.
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Water | TMSCF₃ readily hydrolyzes in the presence of water. Fluoride sources like TBAF are often hydrated, which can inhibit the reaction. | Use an anhydrous fluoride source. If using TBAF, ensure it is the anhydrous grade and handle it in a glovebox or under a stringent inert atmosphere. Consider using alternative, anhydrous fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst. |
| Inappropriate Solvent | The choice of solvent can significantly impact the stability of the intermediates. | Aprotic, non-polar solvents are generally preferred. Tetrahydrofuran (THF) is commonly used, but its purity (especially water content) is critical. |
| Low Reaction Temperature | While low temperatures can be necessary to control exotherms, they might also slow down the desired reaction, allowing for decomposition pathways to compete. | Optimize the reaction temperature. A gradual warm-up from a low temperature (e.g., -78 °C) to room temperature may be necessary. Monitor the reaction progress by TLC or NMR to find the optimal temperature profile. |
| Decomposition of Trifluoromethyl Anion | The trifluoromethyl anion, the key intermediate for difluorocarbene generation from TMSCF₃, is unstable and can decompose if not trapped efficiently by the substrate.[4] | Ensure the substrate is present in the reaction mixture before the addition of the fluoride source. A slow addition of the initiator can help maintain a low concentration of the unstable anion. |
Experimental Protocol: Anhydrous Difluorocyclopropanation using TMSCF₃
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the alkene substrate (1.0 equiv) and the anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Add TMSCF₃ (1.5-2.0 equiv) via syringe.
-
Initiation: Slowly add a solution of an anhydrous fluoride source (e.g., anhydrous TBAF in THF, 0.1-0.2 equiv) dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of NH₄Cl at low temperature. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting TMSCF₃ Reactions
Caption: Troubleshooting workflow for TMSCF₃ reactions.
Guide 2: Handling and Stability of TFDA and Other Acyl-Type Precursors
Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA) is a highly effective difluorocarbene precursor that can be used under milder conditions than many other reagents.[1] However, its stability is still a concern.
Issue: Decomposition of TFDA upon storage or during reaction setup.
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | The silicon-oxygen bond in TFDA is susceptible to hydrolysis.[1] | Store TFDA in a tightly sealed container under an inert atmosphere. Handle the reagent in a glovebox or under a positive pressure of dry nitrogen or argon. |
| Thermal Instability | While more stable than some precursors, prolonged exposure to elevated temperatures can lead to decomposition. | Store TFDA at the recommended low temperature. Avoid unnecessary warming of the reagent. |
| Incompatibility with Nucleophiles | Strong nucleophiles other than the intended initiator can react with the carbonyl group or the sulfonyl group, leading to decomposition. | Ensure that all reagents and solvents are free from nucleophilic impurities. |
Visualization of TFDA Decomposition Pathway
Caption: Simplified decomposition pathway of TFDA.
Conclusion
The successful application of difluorocarbene precursors hinges on a thorough understanding of their stability and reactivity. By diligently maintaining anhydrous conditions, ensuring proper storage, and carefully optimizing reaction parameters, researchers can mitigate the challenges associated with these powerful reagents. This guide provides a foundational framework for troubleshooting common issues, and we encourage you to consult the primary literature for more detailed information on specific precursors and reaction systems.
References
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Wang, F.; Luo, T.; Hu, J.; Wang, Y.; Krishnan, H. S.; Jog, P. V.; Ganesh, S. K.; Prakash, G. K. S.; Olah, G. A. Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angew. Chem. Int. Ed.2011 , 50 (32), 7483–7487. [Link]
-
Konovalov, A. I.; Sherman, A. A.; Petrov, V. A. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. J. Am. Chem. Soc.2018 , 140 (35), 11063–11073. [Link]
-
Hu, J.; Zhang, W.; Wang, F. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Acc. Chem. Res.2024 , 57 (2), 196-210. [Link]
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Baran, P. S.; et al. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. J. Am. Chem. Soc.2020 , 142 (3), 1449-1455. [Link]
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Reddit. Stability of Ruppert-Prakash reagent (TMSCF3). r/chemistry. [Link]
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Zafrani, Y.; Gandelman, M. Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Chem. Commun.2009 , (28), 4234-4236. [Link]
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Dolbier, W. R., Jr.; Duan, J.-X.; Roche, A. J. Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. J. Org. Chem.2013 , 78 (17), 8559–8565. [Link]
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Hu, J.; Zhang, W.; Wang, F. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Acc. Chem. Res.2024 , 57 (2), 196-210. [Link]
-
Chen, K.; Hu, J. Transition-metal difluorocarbene complexes. Chem. Commun.2021 , 47 (34), 9318-9330. [Link]
-
Prakash, G. K. S.; et al. Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. J. Org. Chem.2006 , 71 (18), 6806–6813. [Link]
-
Hammond, G. B.; et al. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Org. Lett.2022 , 24 (33), 6088–6092. [Link]
-
Lledós, A.; et al. Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene. JACS Au2021 , 1 (9), 1435–1441. [Link]
-
Konovalov, A. I.; Sherman, A. A.; Petrov, V. A. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. J. Am. Chem. Soc.2018 , 140 (35), 11063–11073. [Link]
-
Bu, J.; Tao, X.; Huang, M.; Chen, Z.; Zhao, T.; Yang, Q. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chem. Commun.2024 , 60 (1), 23-41. [Link]
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Mąkosza, M.; et al. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem.2021 , 17, 239-271. [Link]
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Gouverneur, V.; et al. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev.2021 , 50 (12), 7013-7067. [Link]
-
Gouverneur, V.; et al. Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling. J. Am. Chem. Soc.2022 , 144 (43), 19875–19885. [Link]
-
Amii, H.; Uneyama, K. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chem. Commun.2006 , (2), 156-165. [Link]
-
Song, Q.; et al. Plausible mechanism Possible reaction mechanism of difluorocarbene... ResearchGate. [Link]
-
Ametamey, S. M.; et al. Schematic overview of [¹⁸F]difluorocarbene precursors obtained through... ResearchGate. [Link]
-
Hu, J. Difluorocarbene generated by decarboxylation. Atlas of Science. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Biological Activity of Ethyl vs. Methyl 4-(2,2-difluorocyclopropyl)benzoate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the gem-Difluorocyclopropyl Moiety and Ester Selection in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad of structural motifs employed to achieve this, the gem-difluorocyclopropane group has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity and metabolic stability.[1] The introduction of fluorine can significantly alter the physicochemical properties of a parent molecule, influencing its lipophilicity, pKa, and binding interactions with target proteins.[2]
This guide provides a comparative analysis of two closely related compounds: ethyl 4-(2,2-difluorocyclopropyl)benzoate and methyl 4-(2,2-difluorocyclopropyl)benzoate. While direct head-to-head biological data for these specific molecules is not extensively available in the public domain, this document leverages established principles of medicinal chemistry and metabolic stability to offer a predictive comparison. The choice between a methyl and an ethyl ester is a critical decision in drug design, often influencing a compound's prodrug potential, metabolic fate, and ultimately its therapeutic efficacy.[3] This guide will delve into the anticipated differences in their biological activity, underpinned by an understanding of their synthesis, metabolic stability, and potential interactions with biological targets such as the retinoic acid receptors (RARs).[4][5]
Comparative Analysis: Ethyl vs. Methyl 4-(2,2-difluorocyclopropyl)benzoate
Synthesis Considerations
The synthesis of both ethyl and methyl 4-(2,2-difluorocyclopropyl)benzoate would likely follow similar synthetic routes, culminating in an esterification step. A common approach involves the difluorocyclopropanation of a suitable styrene precursor, followed by oxidation and esterification.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for the preparation of methyl and ethyl 4-(2,2-difluorocyclopropyl)benzoate.
The key differentiation in their synthesis lies in the final esterification step, where either methanol or ethanol is reacted with the carboxylic acid precursor, typically under acidic conditions (Fischer esterification).[6]
Metabolic Stability: A Tale of Two Esters
The primary metabolic fate of simple benzoate esters is hydrolysis by carboxylesterases (CESs), which are abundant in the liver, plasma, and other tissues. This enzymatic cleavage converts the ester into the corresponding carboxylic acid and alcohol. The rate of this hydrolysis is a critical determinant of the compound's pharmacokinetic profile.
Based on extensive studies of homologous ester series, a clear trend has emerged: methyl esters are generally more resistant to enzymatic hydrolysis than their ethyl counterparts. [7] This increased stability of methyl esters is attributed to steric hindrance; the smaller methyl group provides a less favorable substrate for the active site of carboxylesterases compared to the bulkier ethyl group.
Table 1: Predicted Metabolic Stability and Pharmacokinetic Parameters
| Parameter | Methyl 4-(2,2-difluorocyclopropyl)benzoate | Ethyl 4-(2,2-difluorocyclopropyl)benzoate | Rationale |
| In Vitro Half-Life (t½) in Liver Microsomes | Longer | Shorter | Methyl esters exhibit greater stability against carboxylesterase-mediated hydrolysis. |
| Intrinsic Clearance (CLint) | Lower | Higher | Inversely proportional to metabolic stability. |
| Systemic Exposure (AUC) of Ester | Potentially Higher | Potentially Lower | Slower clearance leads to prolonged presence of the parent ester in circulation. |
| Rate of Conversion to Carboxylic Acid | Slower | Faster | Dependent on the rate of ester hydrolysis. |
This differential stability has significant implications for drug design. If the ester itself is the active species, the methyl ester would likely exhibit a longer duration of action. Conversely, if the carboxylic acid is the desired active metabolite (i.e., the ester is a prodrug), the ethyl ester would provide a more rapid and efficient release of the active principle.[2][3]
Caption: Predicted differential metabolic hydrolysis of methyl and ethyl esters.
Predicted Biological Activity: Focus on Retinoic Acid Receptors (RARs)
Benzoic acid derivatives are a well-established class of ligands for retinoic acid receptors (RARs), which are nuclear receptors that play crucial roles in cell differentiation, proliferation, and apoptosis.[8] Many RAR antagonists feature a substituted benzoic acid moiety.[4][5] It is plausible that both methyl and ethyl 4-(2,2-difluorocyclopropyl)benzoate, and more likely their carboxylic acid metabolite, could exhibit activity at RARs.
The biological activity of these compounds can be considered from two perspectives:
-
Activity of the Ester: If the ester form possesses intrinsic activity, the methyl ester, due to its higher metabolic stability, would likely demonstrate more sustained target engagement in vivo.
-
Activity of the Carboxylic Acid Metabolite (Prodrug Strategy): If the carboxylic acid is the active species, the ethyl ester would act as a more efficient prodrug, leading to higher concentrations of the active metabolite over a shorter period.[3]
The choice between the two would depend on the desired therapeutic outcome. For indications requiring sustained receptor antagonism, the more stable methyl ester might be advantageous. For applications where rapid and high-level target modulation is needed, the ethyl ester could be preferable.
Table 2: Predicted Biological Activity Profile
| Feature | Methyl 4-(2,2-difluorocyclopropyl)benzoate | Ethyl 4-(2,2-difluorocyclopropyl)benzoate | Justification |
| Potency (as a prodrug) | Lower | Higher | Faster conversion to the active carboxylic acid metabolite. |
| Duration of Action (if ester is active) | Longer | Shorter | Slower metabolic clearance of the active ester form. |
| Potential for Off-Target Effects | Similar | Similar | Both esters are expected to have similar intrinsic activity at the molecular target. |
Experimental Protocols
To empirically validate the predicted differences, the following experimental protocols are recommended.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of hydrolysis of the methyl and ethyl esters in a metabolically active system.
Materials:
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Control compound (e.g., a known stable compound and a known labile ester)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a microsomal incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Retinoic Acid Receptor (RAR) Alpha Antagonist Assay
Objective: To determine the ability of the compounds and their carboxylic acid metabolite to antagonize RARα activation.
Materials:
-
HEK293 cells co-transfected with a human RARα expression vector and a luciferase reporter plasmid containing a retinoic acid response element (RARE).
-
All-trans retinoic acid (ATRA) as the agonist.
-
Test compounds and the carboxylic acid metabolite (dissolved in DMSO).
-
Cell culture medium and reagents.
-
Luciferase assay system.
Procedure:
-
Seed the transfected HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a fixed concentration of ATRA (e.g., the EC50 concentration) in the presence of varying concentrations of the test compounds or the carboxylic acid metabolite.
-
Include control wells with ATRA alone (positive control) and vehicle alone (negative control).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of ATRA-induced luciferase activity for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
In the absence of direct comparative experimental data, this guide provides a scientifically grounded prediction of the relative biological activities of ethyl and methyl 4-(2,2-difluorocyclopropyl)benzoate. The primary differentiator is expected to be their metabolic stability, with the methyl ester being more resistant to hydrolysis by carboxylesterases. This fundamental difference will likely translate into distinct pharmacokinetic profiles, influencing their suitability as either long-acting drugs or efficient prodrugs.
The gem-difluorocyclopropyl moiety is anticipated to confer favorable properties to both molecules, including enhanced metabolic stability of the core structure. Their potential as retinoic acid receptor antagonists warrants further investigation, and the provided experimental protocols offer a clear path to empirically validate these predictions. For researchers in drug discovery, the choice between these two seemingly similar esters is a strategic one that should be guided by the desired therapeutic profile and a thorough understanding of their anticipated metabolic fate.
References
-
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Structure, 1249, 131581. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
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Satoh, T., & Hosokawa, M. (2006). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 46, 313-339. [Link]
-
Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(20), 6315-6324. [Link]
-
Hammond, L. A., et al. (2001). Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells. British Journal of Cancer, 85(3), 453-462. [Link]
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Ni, C., & Hu, J. (2017). The unique role of fluorine in agrochemicals. Journal of Fluorine Chemistry, 198, 1-10. [Link]
-
Germain, P., et al. (2006). International Union of Pharmacology. LX. Retinoic acid receptors. Pharmacological Reviews, 58(4), 712-725. [Link]
-
MySkinRecipes. (n.d.). methyl 4-(2,2-difluorocyclopropyl)benzoate. Retrieved from [Link]
-
Johnson, A. T., et al. (1999). Synthesis and biological activity of high-affinity retinoic acid receptor antagonists. Bioorganic & Medicinal Chemistry, 7(7), 1321-1338. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Ohta, K., et al. (1995). A novel type of retinoic acid receptor antagonist: synthesis and structure-activity relationships of heterocyclic ring-containing benzoic acid derivatives. Journal of Medicinal Chemistry, 38(11), 1866-1876. [Link]
-
Organic Syntheses. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Cyclopropanes for Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a privileged motif, offering a unique combination of conformational rigidity and three-dimensional complexity.[1] Its strategic incorporation into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic profiles. A key strategy in fine-tuning these properties is the introduction of fluorine atoms, a modification known to profoundly influence metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated cyclopropanes, offering insights into how this subtle structural change can be leveraged in the synthesis of novel therapeutics.
The introduction of fluorine, the most electronegative element, fundamentally alters the electronic and steric properties of the cyclopropane ring. This guide will explore the causal relationships between fluorine substitution and the resulting changes in reactivity, supported by experimental data and detailed protocols.
The Influence of Fluorination on Cyclopropane Stability and Structure
Fluorine substitution has a profound impact on the inherent stability and geometry of the cyclopropane ring. While it might be intuitively assumed that the strong electron-withdrawing nature of fluorine would stabilize the ring, the reality is more complex. Theoretical studies have shown that fluorination can destabilize the cyclopropane ring due to the increased s-character of the orbitals involved in bonding to the substituent.[3][4][5] However, the overall effect is a nuanced interplay of several factors.
Quantum-chemical studies reveal that while monofluorination can be destabilizing, geminal difluorination introduces a stabilizing effect.[3][4][5] This stabilization is attributed to anomeric-like hyperconjugative interactions, where the lone pairs of one fluorine atom donate electron density into the antibonding orbital (σ*) of the adjacent C-F bond.[3][4][5]
Furthermore, fluorination alters the bond angles within the ring. The C–(F)–C bond angle is wider than the corresponding C–(H)–C angle, bringing it slightly closer to the ideal tetrahedral angle and subtly influencing the ring's strain and conformation.[3][4] This seemingly minor geometric change can have significant consequences for how the molecule interacts with biological targets and reagents.
Comparative Reactivity in Ring-Opening Reactions
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, a property that can be either a synthetic advantage or a metabolic liability. Fluorination significantly modulates this reactivity, often leading to different reaction pathways and selectivities compared to their non-fluorinated counterparts.
Electrophilic Ring-Opening
In electrophilic ring-opening reactions, the cyclopropane ring acts as a nucleophile. The presence of electron-withdrawing fluorine atoms generally deactivates the ring towards electrophilic attack. However, the regioselectivity of the ring-opening can be precisely controlled.
Radical-Initiated Ring-Opening
Radical reactions offer a powerful method for the functionalization of cyclopropanes. Highly fluorinated cyclopropanes, in particular, exhibit unique behavior under radical conditions. For example, hexafluorocyclopropane is thermally less stable than cyclopropane and undergoes difluorocarbene extrusion at elevated temperatures.[6] However, in the presence of halogens, highly fluorinated cyclopropanes undergo ring-opening to yield 1,3-dihalopropanes in good yields, a reaction not as readily observed with the parent hydrocarbon.[6]
The regioselectivity of these radical ring-opening reactions is also heavily influenced by the substitution pattern. In pentafluorocyclopropanes, ring-opening occurs regiospecifically at the substituted carbons, a selectivity attributed to the better stabilization of the radical intermediates by substituents other than fluorine.[6]
Experimental Protocols
To provide a practical context for the discussed reactivities, the following are representative, detailed protocols for key transformations.
Protocol 1: Radical-Initiated Ring-Opening of a Highly Fluorinated Cyclopropane with Iodine
This protocol describes the ring-opening of hexafluorocyclopropane with iodine to produce 1,3-diiodoperfluoropropane, based on the work of Yang, Z.-Y. (2003).[6]
Materials:
-
Hexafluorocyclopropane (generated from heating hexafluoropropylene oxide)
-
Iodine (I₂)
-
High-pressure reaction vessel (e.g., a shaker tube)
Procedure:
-
A high-pressure shaker tube is charged with iodine.
-
Hexafluorocyclopropane is condensed into the cooled reaction vessel.
-
The vessel is sealed and heated to a temperature between 150-240 °C. The reaction progress can be monitored by GC-MS.
-
After the reaction is complete (typically several hours), the vessel is cooled to room temperature.
-
The excess pressure is carefully vented.
-
The reaction mixture is purified by distillation to isolate the 1,3-diiodoperfluoropropane product.
Self-Validation: The identity and purity of the product should be confirmed by ¹⁹F NMR, ¹³C NMR, and GC-MS analysis. The expected ¹⁹F NMR spectrum will show characteristic signals for the -CF₂I and -CF₂- groups.
Protocol 2: Electrophilic Ring-Opening and 1,3-Difluorination of a Disubstituted Cyclopropane
This protocol is adapted from the work of Székely, A. et al. (2016) on the fluorinative ring-opening of 1,1-disubstituted cyclopropanes.[1]
Materials:
-
1,1-diarylcyclopropane derivative
-
Fluoroiodane reagent (e.g., 1-fluoro-2,4,6-trimethylpyridinium triflate)
-
Silver tetrafluoroborate (AgBF₄)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add the 1,1-diarylcyclopropane substrate and the fluoroiodane reagent.
-
Dissolve the solids in anhydrous DCM.
-
Add silver tetrafluoroborate to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove silver salts.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 1,3-difluorinated product.
Self-Validation: The structure of the product should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
Visualization of Reaction Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate key reaction pathways.
Caption: Electrophilic ring-opening mechanism of an aryl-substituted cyclopropane.
Caption: Radical-initiated ring-opening of a fluorinated cyclopropane with a halogen.
Comparative Data Summary
While direct kinetic comparisons are scarce in the literature, the following table summarizes qualitative and semi-quantitative observations on the reactivity differences between fluorinated and non-fluorinated cyclopropanes.
| Reaction Type | Non-Fluorinated Cyclopropane | Fluorinated Cyclopropane | Key Observations & Causality |
| Thermal Stability | High | Lower, especially for polyfluorinated analogs | Increased ring strain and altered bond strengths in fluorinated systems lead to lower thermal stability.[6] |
| Electrophilic Ring-Opening | Generally more reactive | Generally less reactive | The strong inductive effect of fluorine deactivates the ring towards electrophilic attack.[1] |
| Radical Ring-Opening | Requires specific activation | Can proceed more readily, especially with polyfluorination | Fluorine substituents can stabilize radical intermediates and increase ring strain, facilitating C-C bond cleavage.[6] |
| Hydrolysis of Ester Substituents | Standard reactivity | trans-Fluorine can accelerate hydrolysis of an adjacent ester group | The trans-fluorine effect involves through-bond electronic effects that influence the reactivity of neighboring functional groups. |
Conclusion
The strategic fluorination of cyclopropane rings offers a powerful tool for medicinal chemists to modulate the reactivity and properties of drug candidates. Fluorination is not merely an isosteric replacement for hydrogen but a profound electronic and conformational perturbation. Understanding the principles outlined in this guide—the impact of fluorine on ring stability, the altered pathways in ring-opening reactions, and the subtle electronic effects on adjacent functional groups—is crucial for the rational design and synthesis of next-generation therapeutics. By leveraging the unique reactivity of fluorinated cyclopropanes, researchers can unlock novel chemical space and develop drug molecules with enhanced efficacy and improved pharmacokinetic profiles.
References
-
Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. Available at: [Link]
-
Novák, Z., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega, 6(8), 5696–5704. Available at: [Link]
-
Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. Available at: [Link]
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A Comparative Guide to the Biological Efficacy of Ethyl 4-(2,2-difluorocyclopropyl)benzoate
Introduction: Deconstructing Ethyl 4-(2,2-difluorocyclopropyl)benzoate for Therapeutic Potential
Ethyl 4-(2,2-difluorocyclopropyl)benzoate is a synthetic organic compound that, while not extensively studied, presents a compelling profile for biological investigation. Its structure combines three key chemical motifs, each with a well-documented role in medicinal chemistry: the ethyl benzoate group, a cyclopropyl ring, and a gem-difluoro substitution. This guide provides a framework for evaluating the biological efficacy of this molecule by proposing a series of in vitro assays and comparing its potential performance against established compounds in the fields of oncology, inflammation, and microbiology.
The rationale for investigating this compound is rooted in the known bioactivities of its constituent parts:
-
Ethyl Benzoate Derivatives: This scaffold is present in numerous compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The ester functionality can influence pharmacokinetic properties such as absorption and metabolism.
-
The Cyclopropyl Ring: This small, strained carbocycle is a feature of many approved drugs.[4][5][6] Its rigid structure can confer conformational stability, leading to enhanced binding affinity for biological targets.[7][8] The cyclopropyl group can also improve metabolic stability and reduce off-target effects.[7][8]
-
The Gem-Difluorocyclopropyl Group: The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical and biological properties.[9] The gem-difluoro group, in particular, can enhance binding affinity, improve metabolic stability, and alter the electronic properties of the molecule, making it a valuable moiety in the design of novel therapeutics.[10] Methylene-gem-difluorocyclopropane analogues of nucleosides have demonstrated activity against leukemia and solid tumors in vitro.[11][12]
Given this background, it is hypothesized that Ethyl 4-(2,2-difluorocyclopropyl)benzoate may exhibit significant activity as an anticancer, anti-inflammatory, or antibacterial agent. This guide outlines a comprehensive in vitro screening strategy to test this hypothesis.
Proposed Therapeutic Areas and In Vitro Evaluation Strategy
Based on the literature for structurally related compounds, we propose screening Ethyl 4-(2,2-difluorocyclopropyl)benzoate for efficacy in three primary therapeutic areas: oncology, inflammation, and infectious diseases. The following sections detail the experimental protocols and comparator compounds for each area.
Anticancer Activity
The presence of the cyclopropyl and ethyl benzoate moieties in various anticancer agents suggests that Ethyl 4-(2,2-difluorocyclopropyl)benzoate may possess cytotoxic or cytostatic properties against cancer cells.[1][2][13]
Caption: Workflow for in vitro anticancer screening.
| Compound | Class | Rationale for Selection |
| Doxorubicin | Anthracycline antibiotic | A widely used and potent chemotherapeutic agent, serving as a positive control for general cytotoxicity. |
| Cisplatin | Platinum-based chemotherapy | Another standard-of-care anticancer drug with a different mechanism of action, providing a broader comparison.[2] |
Protocol 1: MTT Assay for Cell Viability [14][15]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of Ethyl 4-(2,2-difluorocyclopropyl)benzoate (e.g., 0.1 to 100 µM), Doxorubicin, and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Annexin V/PI Apoptosis Assay [14]
-
Cell Treatment: Treat cells in 6-well plates with Ethyl 4-(2,2-difluorocyclopropyl)benzoate and controls at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity
Derivatives of ethyl benzoate and compounds containing cyclopropyl rings have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][16][17]
Caption: Workflow for in vitro anti-inflammatory screening.
| Compound | Class | Rationale for Selection |
| Indomethacin | Non-selective COX inhibitor | A standard NSAID used as a positive control for both COX-1 and COX-2 inhibition. |
| Celecoxib | Selective COX-2 inhibitor | A selective COX-2 inhibitor to assess the test compound's selectivity profile.[18] |
Protocol 3: COX-1/COX-2 Inhibition Assay (Fluorometric) [19][20]
-
Reagent Preparation: Use a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam). Prepare reagents according to the manufacturer's protocol.
-
Compound Addition: Add various concentrations of Ethyl 4-(2,2-difluorocyclopropyl)benzoate, Indomethacin, and Celecoxib to the wells of a 96-well plate.
-
Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the respective wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths as per the kit's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [19]
-
Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound and controls for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Quantify the inhibition of NO production compared to the LPS-stimulated control.
Antibacterial Activity
The cyclopropane ring is a key structural feature in several antibacterial agents, and various cyclopropane derivatives have demonstrated antimicrobial properties.[21][22][23][24][25]
Caption: Workflow for antibacterial screening (MIC determination).
| Compound | Class | Rationale for Selection |
| Ciprofloxacin | Fluoroquinolone antibiotic | A broad-spectrum antibiotic that also contains a cyclopropyl ring, making it an excellent structural and functional comparator.[4] |
Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [26][27][28][29]
-
Compound Preparation: Prepare two-fold serial dilutions of Ethyl 4-(2,2-difluorocyclopropyl)benzoate and Ciprofloxacin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria, standardized to a 0.5 McFarland turbidity standard, and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary and Interpretation
The results from these assays should be compiled into clear, comparative tables.
Table 1: Hypothetical Comparative Efficacy Data
| Assay | Ethyl 4-(2,2-difluorocyclopropyl)benzoate | Doxorubicin | Indomethacin | Celecoxib | Ciprofloxacin |
| MCF-7 IC50 (µM) | Experimental Value | ~0.05 | - | - | - |
| A549 IC50 (µM) | Experimental Value | ~0.1 | - | - | - |
| COX-1 IC50 (µM) | Experimental Value | - | ~0.1 | ~15 | - |
| COX-2 IC50 (µM) | Experimental Value | - | ~5 | ~0.1 | - |
| S. aureus MIC (µg/mL) | Experimental Value | - | - | - | ~0.5 |
| E. coli MIC (µg/mL) | Experimental Value | - | - | - | ~0.015 |
A favorable outcome for Ethyl 4-(2,2-difluorocyclopropyl)benzoate would be low IC50 values in the anticancer assays, selective inhibition of COX-2 in the anti-inflammatory assays, or low MIC values against the tested bacterial strains. The comparison with well-characterized drugs will provide a benchmark for its potency and potential for further development.
Conclusion
This guide provides a scientifically grounded, hypothesis-driven framework for the initial biological evaluation of Ethyl 4-(2,2-difluorocyclopropyl)benzoate. By systematically assessing its efficacy in oncology, inflammation, and microbiology against established comparators, researchers can efficiently determine its therapeutic potential and make informed decisions about its future as a drug candidate. The unique combination of an ethyl benzoate scaffold with a gem-difluorocyclopropyl moiety warrants this thorough investigation.
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A Senior Application Scientist's Guide to Difluorocyclopropanation: Benchmarking New Methods Against Established Protocols
For the discerning researcher in medicinal and materials chemistry, the gem-difluorocyclopropane motif is a prized structural element. The unique combination of the cyclopropane ring's inherent strain and the profound electronic influence of the two fluorine atoms imparts remarkable properties to parent molecules, affecting everything from metabolic stability to binding affinity.[1] Consequently, the development of efficient and versatile methods for the synthesis of these valuable building blocks remains a cornerstone of modern synthetic chemistry.[2]
This guide provides an in-depth comparison of contemporary difluorocyclopropanation techniques against their more established counterparts. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices and offering practical insights gleaned from years of application. Our aim is to equip you, the practicing scientist, with the knowledge to select the optimal method for your specific synthetic challenge.
The Gold Standard: Established Difluorocyclopropanation Protocols
For decades, the generation of difluorocarbene (:CF2), the key intermediate in most difluorocyclopropanations, has been dominated by a few reliable, albeit often harsh, methods. These protocols have proven effective for a range of electron-rich alkenes and remain valuable tools in the synthetic chemist's arsenal.
Thermal Decomposition of Halodifluoroacetate Salts
The pyrolysis of sodium chlorodifluoroacetate (ClCF2COONa) is arguably the most traditional and widely used method for generating difluorocarbene.[1] The reaction is typically carried out at high temperatures (around 190°C) in high-boiling polar aprotic solvents like diglyme or triglyme.[1]
The mechanism involves the decarboxylation of the halodifluoroacetate salt to generate a halodifluoromethyl anion, which then rapidly eliminates a halide ion to afford difluorocarbene. The electrophilic carbene is then trapped in situ by an alkene to furnish the desired gem-difluorocyclopropane.
Causality Behind Experimental Choices: The high temperatures are necessary to induce efficient decarboxylation. The choice of high-boiling solvents is a direct consequence of this temperature requirement. While robust, this method's high energy input, coupled with the often-difficult removal of high-boiling solvents, has spurred the development of more modern alternatives. Studies have also shown that sodium bromodifluoroacetate can be a more efficient precursor under similar conditions.[2]
The New Wave: Modern Advances in Difluorocyclopropanation
Recent innovations in synthetic methodology have ushered in a new era of difluorocyclopropanation, offering milder conditions, broader substrate scope, and improved safety profiles. These new methods often leverage novel reagents or energy sources to generate difluorocarbene with greater efficiency and control.
Microwave-Assisted Difluorocyclopropanation
A significant improvement on the classical thermal decomposition of halodifluoroacetate salts is the use of microwave irradiation. This technique dramatically accelerates the reaction, allowing for the rapid synthesis of 1,1-difluorocyclopropanes in as little as five minutes.[1][3]
Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the polar reaction mixture, leading to a rapid increase in temperature and pressure within a sealed vessel. This allows the necessary activation energy for decarboxylation to be reached almost instantaneously, drastically reducing the reaction time. A key advantage is the ability to use lower-boiling solvents like THF, which greatly simplifies product isolation and purification.[3] This method represents a greener and more time-efficient alternative to conventional heating.[3]
The Ruppert-Prakash Reagent (TMSCF3) and its Analogs
The advent of trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, has revolutionized difluorocyclopropanation.[1] This air- and moisture-stable liquid serves as a versatile source of difluorocarbene under relatively mild conditions. The generation of :CF2 from TMSCF3 can be initiated by a nucleophilic activator, with the choice of activator dictating the reaction temperature.
-
Low-Temperature Protocol (TBAT initiated): Using a catalytic amount of tetrabutylammonium triphenyldifluorosilicate (TBAT), difluorocarbene can be generated at low temperatures, making this method suitable for the synthesis of thermally unstable products.[4]
-
Higher-Temperature Protocol (NaI initiated): Sodium iodide can also be used to promote the reaction at higher temperatures (e.g., in refluxing THF). This protocol has proven to be particularly effective for less reactive, electron-deficient alkenes.[5] A "slow addition protocol" of TMSCF3 to a refluxing solution of the alkene and NaI can further improve yields for challenging substrates.[6]
Dolbier's Reagent (TFDA)
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), developed by the Dolbier group, is another highly efficient difluorocarbene precursor.[9] It is particularly noteworthy for its ability to difluorocyclopropanate both electron-rich and, crucially, electron-deficient alkenes with high efficiency at moderate temperatures.[9][10] For instance, it has been successfully applied to the difluorocyclopropanation of n-butyl acrylate in good yield, a transformation that is challenging for many other methods.[9]
Causality Behind Experimental Choices: TFDA decomposes in the presence of a catalytic amount of a nucleophile, such as fluoride ion or an organic base like 1,8-bis(dimethylamino)naphthalene (proton sponge), to generate difluorocarbene.[11] The high reactivity of the difluorocarbene generated from TFDA allows for the cyclopropanation of a wide range of alkenes, including those bearing electron-withdrawing groups.
Continuous Flow Difluorocyclopropanation
A significant advancement in terms of safety, scalability, and control is the implementation of difluorocyclopropanation in a continuous flow setup.[12] This approach typically utilizes the Ruppert-Prakash reagent (TMSCF3) with a catalytic amount of sodium iodide.
Causality Behind Experimental Choices: In a flow reactor, small volumes of the reagents are continuously mixed and heated in a coiled tube reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. The small reaction volume at any given moment significantly mitigates the safety risks associated with pressure buildup and exotherms that can be a concern in large-scale batch reactions.[12] This method has been shown to be highly efficient, with reaction times often as short as 10 minutes, and is scalable for the production of larger quantities of difluorocyclopropanes.[12]
At a Glance: Comparison of Difluorocyclopropanation Methods
| Method | Reagent(s) | Typical Conditions | Substrate Scope | Advantages | Disadvantages |
| Thermal Decomposition | ClCF2COONa or BrCF2COONa | 180-190°C, diglyme/triglyme | Electron-rich alkenes | Established, reliable | Harsh conditions, high-boiling solvents |
| Microwave-Assisted | ClCF2COONa | 170°C, THF, <5 min | Broad, including functionalized alkenes | Rapid, lower-boiling solvents, energy efficient | Requires microwave reactor |
| Ruppert-Prakash (TBAT) | TMSCF3, cat. TBAT | Low temperatures (e.g., -50°C to rt), THF | Broad, good for thermally sensitive substrates | Mild conditions, good functional group tolerance | Reagent cost, moisture sensitive initiator |
| Ruppert-Prakash (NaI) | TMSCF3, NaI | 65°C, THF | Broad, effective for electron-deficient alkenes | Versatile, good for challenging substrates | Higher temperatures than TBAT method |
| Dolbier's Reagent | TFDA, cat. base | Moderate temperatures (e.g., 60-140°C), xylene | Excellent for both electron-rich and -poor alkenes | High efficiency for unreactive alkenes | Reagent preparation required |
| Continuous Flow | TMSCF3, cat. NaI | 10 min residence time, controlled T & P | Broad, including electron-deficient alkenes | Enhanced safety, scalable, precise control | Requires specialized flow equipment |
Visualizing the Chemistry: Reaction Workflows and Mechanisms
To further clarify the practical and mechanistic differences between these methods, the following diagrams illustrate the general experimental workflows and the core chemical transformations.
Experimental Workflows
Caption: Comparison of experimental workflows for key difluorocyclopropanation methods.
Reaction Mechanisms
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. arkat-usa.org [arkat-usa.org]
- 12. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
A Comparative Guide to the In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclopropyl Moieties in Drug Discovery
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a cornerstone of successful drug design. A molecule that is too rapidly metabolized will struggle to achieve therapeutic concentrations, leading to poor efficacy. The cyclopropyl group is a popular structural motif in medicinal chemistry, valued for imparting rigidity and favorable physicochemical properties. However, this moiety can also be susceptible to metabolic breakdown. A leading strategy to mitigate this is the introduction of fluorine atoms, a tactic that leverages the unique properties of this halogen to "shield" the molecule from enzymatic degradation.
This guide provides an in-depth comparison of the in vitro metabolic stability of fluorinated versus non-fluorinated cyclopropyl compounds. We will explore the underlying biochemical mechanisms, present comparative data, and provide a detailed experimental protocol for assessing metabolic stability in your own laboratory.
The Metabolic Challenge of the Cyclopropyl Group
The cyclopropyl ring, despite its utility, can be a point of metabolic vulnerability. Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver, can oxidize the cyclopropyl group.[1] This process often involves a mechanism of hydrogen atom abstraction to form a cyclopropyl radical, which can be followed by a ring-opening rearrangement.[2][3] This not only inactivates the parent compound but can also lead to the formation of reactive metabolites that may cause toxicity.[1][2] For instance, cyclopropylamines have been shown to cause inactivation of P450 enzymes through this ring-scission mechanism.[4]
The susceptibility of a cyclopropyl group to metabolism is a critical consideration in drug design, as rapid breakdown can curtail a drug candidate's potential.
Caption: Metabolic pathway of a non-fluorinated cyclopropyl compound.
Fluorination: A Strategy for Metabolic Stabilization
Fluorine has become a vital tool in medicinal chemistry for its ability to fine-tune a molecule's properties.[5][6][7][8] One of its most powerful applications is to enhance metabolic stability by blocking these "metabolic soft spots".[5][9] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to the oxidative power of CYP enzymes.[7][10]
By strategically replacing a hydrogen atom with fluorine on or near the cyclopropyl ring, chemists can effectively shield the molecule from metabolic attack. This can be achieved in two primary ways:
-
Direct Blocking: Placing a fluorine atom directly on the cyclopropyl ring at a site of potential oxidation makes it much more difficult for CYP enzymes to abstract a hydrogen atom.
-
Electronic Deactivation: The high electronegativity of fluorine can exert a powerful inductive electron-withdrawing effect, which can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[11]
This strategic fluorination can lead to a longer half-life, increased systemic exposure, and ultimately, a more effective drug candidate.[5][7]
Caption: Metabolic stabilization of a cyclopropyl compound via fluorination.
Comparative Analysis: A Data-Driven Look at Metabolic Stability
The true test of this strategy lies in the experimental data. While a comprehensive, publicly available dataset directly comparing a wide range of fluorinated and non-fluorinated cyclopropyl analogues is challenging to compile due to the proprietary nature of much of this research, we can illustrate the expected outcomes based on established principles and published examples.
The following table summarizes the anticipated in vitro metabolic stability of a hypothetical parent compound with a cyclopropyl moiety and its fluorinated derivatives in human liver microsomes (HLM).
| Compound | Structure | Key Feature | Predicted Half-Life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg) | Rationale |
| Compound A | Non-Fluorinated Cyclopropyl | Parent Compound | 15 | 150 | The unsubstituted cyclopropyl ring is a potential site for CYP-mediated oxidation.[1] |
| Compound B | Monofluorinated Cyclopropyl | Direct Blocking | 45 | 50 | The C-F bond is stronger than the C-H bond, hindering oxidation at that position.[10] |
| Compound C | gem-Difluorinated Cyclopropyl | Enhanced Blocking & Electronic Effects | > 60 | < 20 | The two fluorine atoms provide strong steric and electronic shielding, significantly reducing susceptibility to metabolism.[12][13] |
Key Observations:
-
Fluorination Increases Stability: A clear trend is expected where the introduction of fluorine leads to a longer metabolic half-life and lower intrinsic clearance.
-
Degree of Fluorination Matters: The gem-difluorinated analogue (Compound C) is predicted to be the most stable. The presence of two fluorine atoms provides a more robust shield against metabolic attack.[12]
It is important to note that while fluorination is a powerful strategy, it is not a universal solution. In some cases, it can lead to unexpected metabolic pathways or shifts in physicochemical properties that may be undesirable.[5][14] Therefore, empirical testing is crucial.
Experimental Protocol: Assessing In Vitro Metabolic Stability with Liver Microsomes
To empirically determine the metabolic stability of your compounds, a liver microsomal stability assay is a standard and reliable method.[15][16] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[17][18]
This protocol outlines a typical procedure for assessing the metabolic stability of test compounds.
Materials and Equipment:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compounds and positive control compounds (e.g., midazolam, dextromethorphan)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for a liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw the liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[15][17] Keep on ice.
-
Prepare stock solutions of your test compounds and positive controls.
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions.
-
Prepare the quenching solution (acetonitrile with a suitable internal standard).
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound.
-
Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[19]
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[17]
-
Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile/internal standard solution. This stops the enzymatic activity and precipitates the proteins.[19]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine into cyclopropyl-containing molecules is a well-established and effective method for enhancing in vitro metabolic stability.[7][20] By blocking or deactivating sites of CYP-mediated oxidation, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance.[5][11] This, in turn, can lead to improved pharmacokinetic profiles and a higher probability of success in later stages of drug development.
However, it is crucial to remember that the effects of fluorination are context-dependent.[5] While it often improves metabolic stability, it can also alter other important properties such as lipophilicity, pKa, and binding affinity.[7][11] Therefore, a comprehensive understanding of the structure-activity and structure-property relationships is essential.
The in vitro liver microsomal stability assay is an indispensable tool for empirically evaluating the impact of such chemical modifications. By providing quantitative data on half-life and intrinsic clearance, this assay allows medicinal chemists to make data-driven decisions and rationally design molecules with a greater chance of becoming successful therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. (URL: )
- Fluorinated Building Blocks in Drug Design: Why They M
- Full article: The role of fluorine in medicinal chemistry. (URL: )
- Protocol for the Human Liver Microsome Stability Assay - ResearchG
- Microsomal Stability Assay Protocol | AxisPharm. (URL: )
- The role of fluorine in medicinal chemistry - PubMed. (URL: )
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: )
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: )
- The Role of Small Molecules Containing Fluorine
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: )
- Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed. (URL: )
- metabolic stability in liver microsomes - Mercell. (URL: )
- Deoxyfluorin
- A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
- Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors | Request PDF - ResearchG
- The preparation and properties of 1,1-difluorocyclopropane deriv
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - DiVA. (URL: )
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (URL: )
- Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchG
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (URL: )
- The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC - NIH. (URL: )
- Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. (URL: )
- Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermedi
- Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability - Benchchem. (URL: )
- Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorin
- Improvements to metabolic stability through cyclopropyl modification.
- Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine - PubMed. (URL: )
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Publications. (URL: [Link])
- Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books G
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- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Comparative analysis of different ester analogs of 4-(2,2-difluorocyclopropyl)benzoic acid
Executive Summary
This guide provides a technical evaluation of ester analogs of 4-(2,2-difluorocyclopropyl)benzoic acid (4-DFCPBA) . The 2,2-difluorocyclopropyl moiety is a critical bioisostere in modern medicinal chemistry, often deployed to modulate lipophilicity and metabolic stability compared to standard cyclopropyl or isopropyl groups. This analysis compares the Methyl , Ethyl , Isopropyl , and tert-Butyl esters, focusing on their utility as prodrugs, synthetic intermediates, and their physicochemical profiles.
Scientific Rationale & Chemical Context
The 4-DFCPBA scaffold integrates the electron-withdrawing nature of fluorine with the conformational rigidity of the cyclopropyl ring.
-
Bioisosterism: The 2,2-difluorocyclopropyl group acts as a lipophilic bioisostere for carbonyls or bulky alkyl groups, often improving potency by filling hydrophobic pockets while resisting cytochrome P450 oxidation.
-
Electronic Effects: The fluorine atoms at the 2-position exert a strong inductive effect (
), pulling electron density from the cyclopropyl ring. However, the cyclopropyl ring itself can act as a -donor to the phenyl ring. This unique push-pull electronic environment influences the hydrolytic stability of the para-ester functionality.
Comparative Scope
| Analog | CAS Registry (Generic) | Role | Key Characteristic |
| Methyl Ester | N/A | Prodrug / Intermediate | High crystallinity, rapid hydrolysis. |
| Ethyl Ester | N/A | Prodrug | Balanced lipophilicity/solubility. |
| Isopropyl Ester | N/A | Prodrug | Steric protection, slower hydrolysis. |
| tert-Butyl Ester | 135432-XX-X | Synthetic Protecting Group | Hydrolysis resistant, acid-labile. |
Chemical Synthesis & Manufacturing
The most robust route to these analogs involves the difluorocyclopropanation of the corresponding 4-vinylbenzoate esters. Direct esterification of the pre-formed acid is possible but often less efficient due to the sensitivity of the difluorocyclopropyl ring to harsh acidic conditions.
Core Synthetic Workflow
The generation of the difluorocyclopropyl moiety is typically achieved using difluorocarbene (:CF₂) generated in situ from trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or sodium chlorodifluoroacetate.
Figure 1: Modular synthesis of 4-DFCPBA esters via late-stage difluorocyclopropanation.
Comparative Performance Analysis
Physicochemical Properties (Predicted)
The choice of ester significantly impacts the molecular weight (MW) and lipophilicity (cLogP), which are critical for membrane permeability.
| Property | Methyl Ester | Ethyl Ester | Isopropyl Ester | tert-Butyl Ester |
| Formula | C₁₁H₁₀F₂O₂ | C₁₂H₁₂F₂O₂ | C₁₃H₁₄F₂O₂ | C₁₄H₁₆F₂O₂ |
| MW ( g/mol ) | 212.19 | 226.22 | 240.25 | 254.27 |
| cLogP | ~2.8 | ~3.2 | ~3.5 | ~3.9 |
| tPSA (Ų) | 26.3 | 26.3 | 26.3 | 26.3 |
| Solubility (Aq) | Low | Very Low | Negligible | Negligible |
Insight: The Methyl ester falls within the optimal range for oral bioavailability (LogP < 3) but may suffer from first-pass metabolism. The tert-Butyl ester is too lipophilic for direct drug use but serves as an excellent protecting group during multi-step synthesis due to its stability against nucleophilic attack.
Hydrolytic Stability (Plasma & Microsomes)
For prodrug applications, the rate of hydrolysis to the active parent acid (4-DFCPBA) is the deciding factor.
-
Methyl/Ethyl: Rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the liver and plasma.
min in human plasma. -
Isopropyl: Moderate stability due to steric hindrance at the carbonyl carbon.
hours. -
tert-Butyl: Highly resistant to enzymatic hydrolysis. Not suitable as a prodrug; used exclusively for synthetic masking.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-(2,2-difluorocyclopropyl)benzoate
Objective: To synthesize the methyl ester analog with high purity (>98%) for biological testing.
Reagents:
-
Methyl 4-vinylbenzoate (1.0 eq)
-
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) (2.5 eq)
-
Sodium Fluoride (NaF) (0.2 eq, catalytic)
-
Solvent: Diglyme (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask equipped with a reflux condenser, dissolve Methyl 4-vinylbenzoate (500 mg) in anhydrous diglyme (5 mL).
-
Activation: Add NaF (catalytic amount). Heat the mixture to 110°C under Argon atmosphere.
-
Carbene Addition: Add TFDA dropwise via syringe pump over 1 hour. Note: Slow addition prevents the polymerization of the vinyl substrate.
-
Reaction: Stir at 110°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product spot will be less polar than the starting material.
-
Workup: Cool to RT. Dilute with Et₂O (50 mL) and wash with water (3 x 20 mL) to remove diglyme. Dry organic layer over MgSO₄.
-
Purification: Concentrate and purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Validation: Verify structure via ¹H NMR (characteristic cyclopropyl protons at
1.8-2.5 ppm) and ¹⁹F NMR (doublet of doublets around -128, -143 ppm).
Protocol B: Plasma Stability Assay
Objective: To determine the half-life (
Workflow:
-
Preparation: Prepare 10 mM stock solutions of each ester in DMSO.
-
Incubation: Spike pooled human plasma (pre-warmed to 37°C) with the test compound to a final concentration of 1 µM (0.1% DMSO).
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition of Parent Ester
Acid Metabolite.
Figure 2: Enzymatic hydrolysis pathway of 4-DFCPBA esters to the active carboxylic acid.[1]
Conclusion & Recommendation
-
For In Vivo Efficacy Studies: Use the Ethyl Ester . It offers the best balance of solubility and hydrolytic rate, ensuring the active acid is released systemically without immediate gastric degradation.
-
For Synthetic Scale-Up: Use the tert-Butyl Ester . It provides robust protection of the carboxylate during the difluorocyclopropanation step and can be removed cleanly with TFA/DCM.
-
For In Vitro Screening: Use the Free Acid (4-DFCPBA) directly unless cell permeability is a limiting factor, in which case the Methyl Ester is the preferred surrogate.
References
-
Synthesis of 1,1-difluorocyclopropanes: Dolbier, W. R., et al. "Efficient synthesis of 1,1-difluorocyclopropanes using trimethylsilyl fluorosulfonyldifluoroacetate." Journal of Fluorine Chemistry, 2004.
-
Metabolic Stability of Fluorinated Groups: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Ester Prodrug Strategies: Beaumont, K., et al. "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds." Current Drug Metabolism, 2003.
-
4-(2,2-difluorocyclopropyl)benzoic acid Data: PubChem Compound Summary for CID 45480518 (Related Analog Context).
Sources
A Researcher's Guide to the Identification and Validation of the Biological Target of Ethyl 4-(2,2-difluorocyclopropyl)benzoate
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive framework for elucidating the molecular target of a novel compound, Ethyl 4-(2,2-difluorocyclopropyl)benzoate, for which the direct biological target is not yet publicly characterized.
We will navigate through a logical, multi-pronged experimental strategy, objectively comparing state-of-the-art methodologies. This guide is designed to be a practical resource, offering not just theoretical insights but also detailed, actionable protocols to empower your research endeavors.
Part 1: The Investigative Strategy - A Triad of Target Discovery
Given the novelty of Ethyl 4-(2,2-difluorocyclopropyl)benzoate, our initial approach must be geared towards discovery. We will employ a combination of unbiased, affinity-based, and genetic methods to cast a wide net for potential interacting proteins. The convergence of data from these orthogonal approaches will provide the highest confidence in target identification. Inadequate pre-clinical target validation is a frequent cause of failure for drug candidates in clinical development.[1][2]
Our strategy is built on three pillars:
-
Affinity-Based Proteomics: Directly capturing the binding partners of the compound.
-
Biophysical Target Engagement: Confirming direct binding within the native cellular environment.
-
Genetic Validation: Assessing the functional relevance of the identified target.
Caption: A logical workflow for the identification and validation of a novel compound's biological target.
Part 2: Comparative Analysis of Target Identification Methodologies
A critical aspect of target identification is selecting the appropriate methodology. Below is a comparison of two powerful and complementary techniques: Affinity-Based Pull-Down Assays coupled with Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).
| Feature | Affinity-Based Pull-Down with Mass Spectrometry | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized compound captures interacting proteins from a cell lysate for identification by mass spectrometry.[3][4][5][6] | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates.[7][8][9][10][11] |
| Primary Output | A list of potential protein binders. | Confirmation of target engagement and can be used to determine target occupancy. |
| Strengths | - Unbiased discovery of direct and indirect binding partners.- High sensitivity for identifying even low-abundance proteins.[4] | - Confirms target engagement in a physiologically relevant cellular context.[7][10]- Does not require modification of the compound or protein.[8] |
| Limitations | - Can identify non-specific binders.- Requires chemical modification of the compound to immobilize it, which may affect its binding properties. | - Requires a specific antibody for the suspected target protein for readout by Western blot.- Not a primary discovery tool unless coupled with mass spectrometry (proteome-wide CETSA). |
| Best For | Initial, broad screening to generate a list of candidate targets. | Validating direct binding of the compound to a candidate protein identified by other means. |
Part 3: Experimental Protocols for Target Identification and Validation
Here, we provide detailed, step-by-step protocols for the key experiments outlined in our strategy.
Protocol 1: Affinity-Based Pull-Down Assay with Mass Spectrometry
This protocol describes the synthesis of an affinity matrix with Ethyl 4-(2,2-difluorocyclopropyl)benzoate and its use to capture interacting proteins from a cell lysate.
A. Synthesis of Ethyl 4-(2,2-difluorocyclopropyl)benzoate Affinity Matrix
-
Rationale: To perform a pull-down experiment, the small molecule must be immobilized on a solid support. This typically involves synthesizing an analog of the compound with a linker arm that can be conjugated to beads. For Ethyl 4-(2,2-difluorocyclopropyl)benzoate, a linker could potentially be added at the ethyl ester position or on the phenyl ring, depending on structure-activity relationship data (if available). For this guide, we will assume a linker is attached via the ethyl ester.
-
Step-by-Step Protocol:
-
Synthesize an analog of Ethyl 4-(2,2-difluorocyclopropyl)benzoate with a terminal amine or carboxylic acid group on the linker.
-
Equilibrate NHS-activated sepharose beads with ice-cold 1 mM HCl.
-
Wash the beads with the appropriate coupling buffer (e.g., PBS, pH 7.4).
-
Dissolve the linker-modified compound in the coupling buffer and add it to the beads.
-
Incubate the mixture overnight at 4°C with gentle rotation.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
Block any remaining active sites on the beads with a suitable blocking agent (e.g., ethanolamine).
-
Wash the beads again and store them at 4°C.
-
B. Pull-Down Assay and Mass Spectrometry
-
Rationale: The immobilized compound will act as "bait" to capture its interacting "prey" proteins from a complex cell lysate.
-
Step-by-Step Protocol:
-
Culture cells of interest (e.g., a cell line where the compound shows a phenotypic effect) and prepare a cell lysate using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating it with unconjugated beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with the compound-conjugated beads for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of the lysate with beads conjugated to a structurally similar but inactive compound, or with linker-only beads.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise the protein bands that are specific to the compound-conjugated bead pull-down.
-
Perform in-gel trypsin digestion of the excised protein bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.[4][5]
-
Caption: A streamlined workflow for the pull-down assay coupled with mass spectrometry.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][10]
-
Step-by-Step Protocol:
-
Culture the cells of interest and treat them with either the vehicle (e.g., DMSO) or varying concentrations of Ethyl 4-(2,2-difluorocyclopropyl)benzoate for a defined period.
-
After incubation, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the candidate target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
A positive result is indicated by a higher amount of the soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples.
-
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: CRISPR-Cas9 Mediated Genetic Validation
-
Rationale: Once a high-confidence candidate target has been identified and confirmed by CETSA, it is crucial to validate its functional relevance to the compound's mechanism of action. CRISPR-Cas9 technology allows for the precise knockout of the gene encoding the candidate target protein.[][13][14][15] If the knockout cells become resistant to the phenotypic effects of the compound, it provides strong evidence that the compound acts through this target.
-
Step-by-Step Protocol:
-
Design and synthesize guide RNAs (gRNAs) that specifically target the gene of the candidate protein.
-
Transfect the cells of interest with a Cas9 nuclease and the gRNAs.
-
Select and expand single-cell clones.
-
Screen the clones by PCR and sequencing to identify those with a successful gene knockout.
-
Confirm the absence of the target protein in the knockout clones by Western blotting.
-
Perform a phenotypic assay (e.g., a cell viability assay) to compare the response of the wild-type and knockout cells to Ethyl 4-(2,2-difluorocyclopropyl)benzoate.
-
If the knockout cells show a significantly reduced response to the compound compared to the wild-type cells, this validates the target.
-
Caption: A workflow for target validation using CRISPR-Cas9 gene editing.
Conclusion
The identification and validation of a biological target for a novel compound like Ethyl 4-(2,2-difluorocyclopropyl)benzoate is a rigorous but essential process in drug discovery. By employing a multi-faceted approach that combines affinity-based proteomics, biophysical target engagement, and genetic validation, researchers can build a compelling case for a specific mechanism of action. This guide provides a robust framework and detailed protocols to navigate this critical phase of research, ultimately increasing the probability of success in developing new therapeutics.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- CRISPR Cas9 Gene Editing for Target Identification and Validation - BOC Sciences.
- Explore the role of CRISPR gene editing in target validation - Select Science.
- CRISPR-Validated Target Druggability for Small Molecule Drugs - Creative Diagnostics.
- Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs.
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation - Journal of Biomedicine and Biochemistry.
- Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
- CRISPR Cas9 Gene Editing - Charles River Laboratories.
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry.
- Pull-down Target Protein Mass Spectrometry Identification - 百泰派克生物科技.
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
- Pull-down assays - MilliporeSigma.
- Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed.
- Target Identification and Validation - Aragen Life Sciences.
- (PDF) Drug Target Identification and Validation: Global Pharmaceutical Industry Experts on Challenges, Best Strategies, Innovative Precompetitive Collaboration Concepts, and Future Areas of Industry Precompetitive Research and Development - ResearchGate.
Sources
- 1. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pull down experiments_Pull-down protein identification_target protein mass spectrometry identification_protein interactions | Baitai Paike Biotechnology [en.biotech-pack.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pelagobio.com [pelagobio.com]
- 11. eubopen.org [eubopen.org]
- 13. selectscience.net [selectscience.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
